Sodium 2,3-difluorobenzoate
Description
The exact mass of the compound 2,3-Difluorobenzoic acid sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,3-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOGWNHUCRVTEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014790 | |
| Record name | sodium;2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1604819-08-0 | |
| Record name | Benzoic acid, 2,3-difluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1604819080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3-difluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | sodium;2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,3-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Role of Fluorine in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Properties of Sodium 2,3-difluorobenzoate
The deliberate incorporation of fluorine into molecular scaffolds is a pivotal strategy in contemporary drug discovery and materials science.[1] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] When applied to the versatile benzoic acid framework, these fluorine substitutions yield a class of compounds with significant potential. This guide provides a comprehensive exploration of this compound, a key intermediate, detailing its synthesis from fundamental precursors, its salient properties, and the established protocols for its preparation and characterization, tailored for professionals in research and development.
Synthetic Pathways: From Precursor to Final Product
The synthesis of this compound is most logically achieved via a two-stage process: first, the preparation of the parent acid, 2,3-difluorobenzoic acid, followed by its neutralization to the sodium salt. The causality behind this approach is rooted in process control and purification; it is more efficient to synthesize, isolate, and purify the free acid before converting it to the desired salt.
Stage 1: Synthesis of 2,3-Difluorobenzoic Acid
A robust and scalable method for synthesizing 2,3-difluorobenzoic acid involves the hydrolysis of 2,3-difluorobenzonitrile. This nitrile intermediate is a versatile precursor whose own synthesis is well-established.[3]
Rationale for Precursor Selection: 2,3-Difluorobenzonitrile is an ideal starting point due to the nitrile group's reliable conversion to a carboxylic acid under hydrolytic conditions.[3][4] Furthermore, the nitrile can be synthesized through nucleophilic aromatic substitution (SNAr) reactions on readily available fluorinated aromatics, such as 2,3,4-trifluoronitrobenzene.[5][6] The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring, facilitating such reactions.[3]
The overall synthetic pathway can be visualized as follows:
Caption: Reaction pathway for this compound synthesis.
Stage 2: Neutralization to this compound
The conversion of 2,3-difluorobenzoic acid to its sodium salt is a classic acid-base neutralization reaction.[7][8][9] The choice of base (e.g., sodium hydroxide, sodium bicarbonate) is critical. Sodium hydroxide ensures a complete and rapid reaction to form the salt and water.[7] This step is fundamental for increasing the aqueous solubility of the compound, which is often a desirable property for downstream applications or formulation.
Physicochemical and Pharmacological Properties
The properties of this compound are largely dictated by the characteristics of its parent acid, 2,3-difluorobenzoic acid. The ortho and meta fluorine atoms significantly influence the electronic environment of the aromatic ring and the acidity of the carboxyl group.
| Property | 2,3-Difluorobenzoic Acid | This compound (Predicted) | Reference |
| Molecular Formula | C₇H₄F₂O₂ | C₇H₃F₂NaO₂ | [10] |
| Molecular Weight | 158.10 g/mol | 180.08 g/mol | [10] |
| Appearance | White to off-white crystalline powder | White crystalline solid | [10] |
| Melting Point | 163-165 °C | Higher than the acid, likely >300 °C | [10] |
| pKa | 2.93 (Predicted) | N/A (Salt of a weak acid) | [10] |
| Solubility | Slightly soluble in water | Soluble in water | [10] |
| Crystal Structure | Forms dimers stabilized by hydrogen bonds | Ionic crystal lattice | [11][12] |
Scientific Insights into Properties:
-
Acidity: The presence of two electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid group (lowers the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). This makes 2,3-difluorobenzoic acid a stronger acid, readily donating its proton.[13]
-
Structural Significance: In the solid state, 2,3-difluorobenzoic acid molecules arrange into dimers through hydrogen bonding between their carboxylic acid groups.[11][12] This structural motif is common among carboxylic acids and influences properties like melting point and solubility.
-
Pharmacological Relevance: Fluorinated benzoic acids are recognized as "privileged scaffolds" in medicinal chemistry.[1] They serve as crucial building blocks for active pharmaceutical ingredients (APIs), particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[13][14] The fluorine atoms can enhance metabolic stability and improve the binding characteristics of the final drug molecule.[2]
Applications in Research and Drug Development
This compound is primarily valued as a versatile chemical intermediate. Its enhanced water solubility compared to the parent acid makes it easier to handle in aqueous reaction media.
-
Pharmaceutical Synthesis: It is a key starting material for synthesizing more complex molecules. The fluorinated aromatic ring is a valuable component for APIs where improved efficacy and metabolic profiles are desired.[2] It is a precursor for indole derivatives and other heterocyclic compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[13][15]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the synthesis of advanced pesticides and herbicides where the fluorinated moiety can confer enhanced potency and stability.[2]
-
Materials Science: It can be used in the synthesis of specialty polymers and liquid crystals where its unique electronic and structural properties are advantageous.[2]
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and rationales. Adherence to standard laboratory safety procedures is mandatory.[16][17]
Protocol 1: Synthesis of 2,3-Difluorobenzoic Acid via Hydrolysis
This protocol is adapted from established principles of nitrile hydrolysis.[4][6]
Objective: To hydrolyze 2,3-difluorobenzonitrile to 2,3-difluorobenzoic acid.
Materials:
-
2,3-Difluorobenzonitrile (CAS: 21524-39-0)[18]
-
Sulfuric Acid (75% aqueous solution)
-
Deionized Water
-
Methyl tert-butyl ether (MTBE)
-
Magnesium Sulfate (anhydrous)
-
Ice
-
Round-bottom flask with reflux condenser, heating mantle, and magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental workflow for the hydrolysis of 2,3-difluorobenzonitrile.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 20g of 75% sulfuric acid.
-
Heating: Heat the sulfuric acid to 150°C with stirring.
-
Addition of Reactant: Slowly add 9.8 g of 2,3-difluorobenzonitrile dropwise to the hot acid over a period of 15 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.
-
Reaction: Maintain the reaction mixture at 150°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is no longer detected.
-
Quenching: After cooling the solution to approximately 100°C, carefully pour it onto 50 g of ice in a beaker. This will precipitate the crude product. Causality: Quenching on ice rapidly cools the mixture and dilutes the acid, facilitating product precipitation and safe handling.
-
Extraction: Transfer the cold slurry to a separatory funnel and extract the product into methyl tert-butyl ether (MTBE). Perform the extraction three times using an appropriate volume of MTBE each time.
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2,3-difluorobenzoic acid.
-
Purification: The crude product can be further purified by recrystallization from hot water to yield white crystals.
Protocol 2: Synthesis of this compound
This protocol details a standard acid-base neutralization.[7]
Objective: To convert purified 2,3-difluorobenzoic acid into its sodium salt.
Materials:
-
2,3-Difluorobenzoic Acid (from Protocol 1)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
pH indicator paper or pH meter
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: Dissolve a known molar amount of 2,3-difluorobenzoic acid in a minimal amount of ethanol or a water/ethanol mixture in a beaker with stirring.
-
Base Preparation: Prepare a stoichiometric equivalent (1.0 molar equivalent) aqueous solution of sodium hydroxide.
-
Neutralization: Slowly add the NaOH solution to the dissolved acid with constant stirring. Monitor the pH of the mixture. Continue adding the base dropwise until the pH is neutral (pH ≈ 7.0). Causality: A stoichiometric amount of base ensures complete conversion without leaving excess unreacted acid or base, simplifying purification.
-
Isolation: Remove the solvent(s) from the resulting solution using a rotary evaporator. The remaining solid is crude this compound.
-
Purification: The crude salt can be purified by recrystallization. A common method is to dissolve it in a minimal amount of hot ethanol and then induce precipitation by adding a non-polar co-solvent (e.g., diethyl ether) or by cooling, to obtain the purified crystalline salt.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 3: Spectroscopic Characterization
Objective: To confirm the identity and purity of the synthesized 2,3-difluorobenzoic acid.
Methodology: The molecular structure and vibrational modes can be analyzed using FT-IR and FT-Raman spectroscopy, while electronic transitions can be observed with UV-Vis spectroscopy.
-
FT-IR/FT-Raman: Record spectra of the solid sample. Key expected signals for 2,3-difluorobenzoic acid include:
-
A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).
-
A sharp C=O stretch (around 1700 cm⁻¹).
-
C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).
-
Aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹).
-
-
UV-Vis Spectroscopy: Dissolve the sample in ethanol and record the absorption spectrum (typically in the 200-400 nm range). The spectrum will show characteristic absorption bands corresponding to the electronic transitions within the fluorinated aromatic system.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are definitive methods for structural elucidation, confirming the number and position of all atoms in the molecule.
Safety and Handling
Benzoic acid and its derivatives, including fluorinated analogues, should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. For handling fine powders, a dust mask is recommended.[19]
-
Hazards: These compounds can cause skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[16][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
This guide provides a foundational understanding of this compound, grounded in established chemical principles and methodologies. By detailing the causality behind synthetic choices and providing robust protocols, it aims to empower researchers and developers to effectively utilize this valuable compound in their scientific endeavors.
References
- BenchChem (2025). Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene. BenchChem.
- BenchChem (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. BenchChem.
- Brennan, F. H., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information.
- ChemicalBook (n.d.). 2,3-Difluorobenzonitrile CAS#: 21524-39-0. ChemicalBook.
- ChemicalBook (n.d.). 2,3-Difluorobenzoic acid CAS#: 4519-39-5. ChemicalBook.
- Knapik, A. A., Minor, W., & Chruszcz, M. (2008). 2,3-Difluorobenzoic acid. National Center for Biotechnology Information.
- Brainly (2023). What products are formed upon the reaction of benzoic acid with sodium hydroxide (NaOH)?. brainly.com.
- BenchChem (2025). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. BenchChem.
- Knapik, A. A., Minor, W., & Chruszcz, M. (2008). 2,3-Difluorobenzoic acid. ScienceOpen.
- Das, U., et al. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. ACS Publications.
- MySkinRecipes (n.d.). Sodium 3,5-difluorobenzoate. MySkinRecipes.
- Bayer Aktiengesellschaft (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.
- Sigma-Aldrich (n.d.). 2,4-Difluorobenzoic acid 98 1583-58-0. Sigma-Aldrich.
- Karabacak, M., et al. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Sigma-Aldrich.
- ChemistNATE (2020). Benzoic Acid + NaOH = ?? (Neutralization Reaction). YouTube.
- BenchChem (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem.
- ResearchGate (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate.
- Organic Syntheses (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Quora (2017). What is the product of benzoic acid with sodium hydroxide?. Quora.
- CP Lab Safety (n.d.). 2,3-Difluorobenzonitrile, 5g, Each. CP Lab Safety.
- ChemicalBook (n.d.). Sodium benzoate synthesis. ChemicalBook.
- PubChem (n.d.). 2,6-Difluorobenzoic acid. National Center for Biotechnology Information.
- Fisher Scientific (2025). SAFETY DATA SHEET - 3,5-Difluorobenzoic acid. Fisher Scientific.
- Carl ROTH (n.d.). SAFETY DATA SHEET: Benzoic acid. Carl ROTH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium 3,5-difluorobenzoate [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 7. brainly.com [brainly.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. 2,3-Difluorobenzoic acid CAS#: 4519-39-5 [m.chemicalbook.com]
- 11. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
- 18. calpaclab.com [calpaclab.com]
- 19. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Structure and Weight of Sodium 2,3-Difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and molecular weight of sodium 2,3-difluorobenzoate. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical considerations for laboratory applications.
Core Molecular Attributes: Formula and Weight
A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative scientific work, from stoichiometric calculations in synthetic chemistry to the preparation of standard solutions for analytical assays.
Molecular Formula: C₇H₃F₂NaO₂
The chemical formula for this compound is C₇H₃F₂NaO₂. This formula is derived from its parent acid, 2,3-difluorobenzoic acid (C₇H₄F₂O₂), through the substitution of the acidic proton with a sodium ion.[1][2][3]
Molecular Weight: 180.08 g/mol
The molecular weight is a critical parameter calculated from the sum of the atomic weights of the constituent atoms. The calculated molecular weight for this compound is 180.08 g/mol . This value is consistent with the molecular weights of other sodium difluorobenzoate isomers.[4][5]
Table 1: Calculation of the Molecular Weight of this compound
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 3 | 1.008 | 3.024 |
| Fluorine | F | 2 | 18.998 | 37.996 |
| Sodium | Na | 1 | 22.990 | 22.990 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 180.085 |
Note: The slight difference from the cited value of 180.08 is due to rounding of atomic weights.
The Molecular Architecture of this compound
The three-dimensional arrangement of atoms and the distribution of electrons within the molecule define its chemical reactivity, physical properties, and biological interactions.
Structural Components
The structure consists of a sodium cation (Na⁺) and a 2,3-difluorobenzoate anion (C₇H₃F₂O₂⁻). The ionic bond between the positively charged sodium ion and the negatively charged carboxylate group of the benzoate anion is a key feature of its solid-state structure.
The 2,3-difluorobenzoate anion is composed of:
-
A Benzene Ring: A planar, aromatic ring of six carbon atoms that provides a rigid scaffold.
-
A Carboxylate Group: A deprotonated carboxylic acid group (-COO⁻) attached to the benzene ring. The negative charge is delocalized across the two oxygen atoms, influencing its ability to form ionic bonds and hydrogen bonds.
-
Two Fluorine Atoms: Positioned at the 2nd and 3rd carbons of the benzene ring relative to the carboxylate group. The high electronegativity of the fluorine atoms significantly influences the electronic environment of the aromatic ring.
Crystallographic Insights from the Parent Acid
Visualizing the Molecular Structure
Caption: A logical workflow for the comprehensive analytical validation of this compound.
Conclusion
The molecular weight of this compound is confirmed to be 180.08 g/mol based on its molecular formula, C₇H₃F₂NaO₂. Its structure, featuring a sodium cation and a 2,3-difluorobenzoate anion, can be reliably characterized using a combination of mass spectrometry and NMR spectroscopy. This foundational data is essential for the accurate and reproducible use of this compound in research and development.
References
Sources
- 1. 2,3-Difluorobenzoic acid | C7H4F2O2 | CID 370590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-difluorobenzoic acid [stenutz.eu]
- 4. benzoic acid, 2,4-difluoro-, sodium salt | C7H3F2NaO2 | CID 23687225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium 3,5-difluorobenzoate [myskinrecipes.com]
"potential applications of Sodium 2,3-difluorobenzoate in materials science"
An In-Depth Technical Guide to the Potential Applications of Sodium 2,3-difluorobenzoate in Materials Science
Abstract
The strategic incorporation of fluorine into molecular architectures is a cornerstone of modern materials science, imparting unique and highly desirable properties not achievable with hydrocarbon analogues. This compound, while not extensively documented as a standalone functional material, represents a compelling and versatile precursor for a new generation of advanced materials. Its combination of an ionic carboxylate group for chemical anchoring and a difluorinated aromatic ring for tuning electronic and physical properties makes it a valuable building block. This guide elucidates the fundamental properties of this compound and explores its potential applications in high-performance polymers, functional metal-organic frameworks (MOFs), advanced coatings, and optoelectronic components. Through a synthesis of established principles in fluorine chemistry and materials engineering, we present a forward-looking analysis grounded in scientific causality, complete with proposed experimental workflows and characterization methodologies.
Introduction: The Strategic Value of Fluorination
In the pursuit of novel materials with superior performance, fluorine has emerged as a "super-atom." The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond bestow remarkable characteristics upon organic molecules.[1] These include enhanced thermal stability, pronounced chemical inertness, low surface energy (hydrophobicity and oleophobicity), and profound alterations to electronic energy levels.[1][2] Consequently, fluorinated compounds are indispensable in demanding sectors such as aerospace, microelectronics, and energy.[3]
This compound sits at the intersection of fluorine chemistry and functional material design. It provides a synthetically accessible handle—the sodium carboxylate—for integration into larger structures, while its vicinal fluorine atoms on the phenyl ring offer a unique electronic and steric profile. This guide moves beyond the compound's known use as an organic synthesis intermediate to project its potential as a key enabling component in materials science.
Core Physicochemical Properties and Synthesis
To appreciate its potential, one must first understand the inherent properties of the molecule itself.
Molecular Structure and Inferred Properties
This compound is the sodium salt of 2,3-difluorobenzoic acid. Its structure is characterized by:
-
A Carboxylate Anion (-COO⁻): This group serves as an excellent nucleophile, a ligand for metal coordination, and a hydrophilic anchor.
-
A Difluorinated Phenyl Ring: The two adjacent fluorine atoms are strongly electron-withdrawing, which lowers the electron density of the aromatic ring. This has several consequences:
-
Enhanced Thermal Stability: The C-F bond is significantly stronger than a C-H bond, contributing to higher decomposition temperatures in resulting materials.[3]
-
Tuned Electronic Properties: The electron-withdrawing nature lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a critical feature for designing organic semiconductors.[4][5]
-
Crystal Packing: The parent acid, 2,3-difluorobenzoic acid, is known to form tightly packed crystal structures through hydrogen bonding and other weak interactions.[6] This predisposition for ordered packing is a highly desirable trait when designing crystalline materials like MOFs or semicrystalline polymers.
-
| Property | Inferred Characteristic | Implication in Materials Science |
| Thermal Stability | High | Suitability for high-performance polymers and coatings used in demanding environments.[3][7] |
| Electronic Profile | Electron-deficient aromatic ring | Ability to tune band gaps and energy levels in optoelectronic materials.[4] |
| Coordination Chemistry | Strong metal-ligand binding (carboxylate) | Excellent candidate as a linker for synthesizing robust Metal-Organic Frameworks (MOFs). |
| Surface Energy | Low (due to fluorine) | Potential for creating hydrophobic and oleophobic surfaces and coatings.[1] |
Synthesis Pathway
This compound is readily synthesized via a standard acid-base neutralization reaction. This straightforward and high-yield process underscores its viability as a scalable precursor for material production.
Caption: Synthesis of this compound.
Potential Application I: High-Performance Fluorinated Polymers
Causality: Fluorinated aromatic derivatives are established monomers for high-performance polymers such as polyimides and polyamides.[3] The inclusion of fluorine atoms into the polymer backbone can significantly enhance thermal stability, improve solubility for easier processing, and lower the dielectric constant, making them ideal for microelectronics and aerospace applications.[3]
Proposed Application: Monomer for Novel Polyimides
This compound can be envisioned as a precursor to a novel diamine monomer. This monomer, when reacted with a standard dianhydride like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), would yield a new, highly fluorinated polyimide with potentially superior properties.
Experimental Workflow
Caption: Workflow for synthesizing a novel polyimide.
Detailed Protocol: Synthesis of a Fluorinated Polyimide
-
Monomer Synthesis:
-
Materials: this compound, Hydrochloric Acid (HCl), Thionyl Chloride (SOCl₂), Sodium Azide (NaN₃), Palladium on Carbon (Pd/C), Hydrazine, appropriate solvents (e.g., THF, Toluene).
-
Procedure:
-
Acidify an aqueous solution of this compound with HCl to precipitate 2,3-difluorobenzoic acid. Filter and dry the product.
-
Convert the carboxylic acid to an acyl chloride using SOCl₂.
-
Perform a Curtius rearrangement by reacting the acyl chloride with NaN₃ to form an isocyanate, followed by hydrolysis to yield a difluoroaniline derivative. (Note: This is a representative multi-step synthesis to create a diamine; other routes are possible).
-
-
-
Polymerization:
-
Materials: Synthesized difluoro-diamine monomer, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
In a nitrogen-purged flask, dissolve the diamine monomer in anhydrous NMP.
-
Slowly add an equimolar amount of 6FDA powder to the solution at room temperature.
-
Stir the mixture for 24 hours to form a viscous poly(amic acid) solution.
-
Cast the solution onto a glass plate and perform thermal imidization by heating in stages, for example: 100°C (1h), 200°C (1h), and 300°C (1h) under a nitrogen atmosphere to yield the final polyimide film.
-
-
Potential Application II: Functional Linkers for Metal-Organic Frameworks (MOFs)
Causality: MOFs are crystalline materials constructed from metal nodes and organic linkers.[8] The properties of a MOF—including its pore size, surface area, and chemical environment—are directly dictated by the choice of linker.[8] Carboxylates are primary functional groups for MOF linkers. Introducing fluorine onto the linker can create a more hydrophobic pore environment, enhance framework stability, and modulate guest-host interactions, making the MOF suitable for selective gas separation or catalysis.[9]
Proposed Application: Synthesis of a Hydrophobic MOF for Gas Separation
Using this compound as the linker with a metal salt like zinc nitrate can lead to the formation of a new MOF. The fluorinated pores could exhibit preferential adsorption of nonpolar gases (like CH₄) over polar ones (like CO₂ or H₂O).
Experimental Workflow: Solvothermal MOF Synthesis
Caption: General workflow for MOF synthesis.
Self-Validating Protocol: Characterization of the Resulting MOF
To ensure the successful synthesis of the target material, a rigorous characterization plan is essential.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and determine phase purity. | A diffraction pattern with sharp peaks matching a simulated pattern from a solved crystal structure, with no peaks from starting materials. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and solvent content. | A stable weight profile up to high temperatures (>300°C), with an initial weight loss corresponding to the removal of guest solvent molecules. |
| Brunauer-Emmett-Teller (BET) Analysis | Measure surface area and porosity. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material with a high surface area. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirm the presence of the linker within the framework. | Disappearance of the carboxylic acid O-H stretch and a shift in the carboxylate C=O stretches, confirming coordination to the metal center. |
Potential Application III: Precursors for Optoelectronic Materials
Causality: The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), is highly dependent on the energy levels (HOMO/LUMO) and molecular packing of the active materials.[2][4] Fluorination is a powerful and widely used strategy to lower these energy levels, which can improve air stability (resistance to oxidation) and facilitate electron injection/transport.[4][5] The introduction of fluorine can also promote favorable π-stacking arrangements, enhancing charge carrier mobility.[5]
Proposed Application: Building Block for n-Type Organic Semiconductors
By incorporating the 2,3-difluorobenzoyl group into larger, conjugated molecular systems, it is possible to create materials with lowered LUMO levels. This is a key requirement for n-type semiconductors, which transport electrons and are essential for creating complementary circuits and efficient solar cells.
Caption: Effect of fluorination on molecular orbital energy levels.
Conclusion and Future Outlook
This compound stands out as a precursor of significant potential in advanced materials science. While direct applications are not yet mainstream, its inherent structural and electronic properties provide a compelling rationale for its use as a foundational building block. The strategic placement of its fluorine atoms offers a pathway to materials with enhanced thermal stability, tailored electronic properties for optoelectronics, and functionalized porosity in metal-organic frameworks. The experimental workflows proposed in this guide are not merely theoretical; they are grounded in established, successful strategies within polymer chemistry and materials synthesis. Future research should focus on the practical synthesis and detailed characterization of these novel materials to validate their projected performance advantages and unlock new technological applications.
References
- Title: Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry Source: Benchchem URL
- Title: 2,3-Difluorobenzoic acid Source: PMC - NIH URL
- Source: Central Glass Co., Ltd.
- Title: Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects Source: PubMed URL
- Source: Chemical Communications (RSC Publishing)
- Title: Metal-Organic Framework-Based Materials for Advanced Sodium Storage: Development and Anticipation Source: PubMed URL
- Title: Metal–organic frameworks (MOFs)
- Title: Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom Source: RSC Publishing URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Fluoro-bridged rare-earth-MOFs via defluorination of perfluoroalkyl substances Source: American Chemical Society URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Metal–organic frameworks (MOFs) toward SO2 detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Fluoro-bridged rare-earth-MOFs via defluorination of perfluoroalkyl substances | Poster Board #1033 - American Chemical Society [acs.digitellinc.com]
Thermogravimetric Analysis of Sodium 2,3-Difluorobenzoate: Protocol & Thermal Profiling
The following technical guide details the thermogravimetric analysis (TGA) of Sodium 2,3-difluorobenzoate. It is structured to provide a robust experimental protocol and a theoretical framework for interpreting thermal decomposition data, specifically designed for pharmaceutical and materials scientists.
Executive Summary
This compound (Na-2,3-DFB) is a fluorinated aromatic salt utilized as a metabolic tracer, a pharmaceutical intermediate, and a nucleating agent in polymer chemistry. Its thermal stability profile is a critical quality attribute (CQA) that dictates its processing window in hot-melt extrusion and its shelf-life stability in solid-state drug formulations.
This guide provides a standardized protocol for the TGA of Na-2,3-DFB. Because specific degradation curves for this salt are rarely published in open literature, this document synthesizes data from homologous fluorinated benzoates and sodium benzoate to establish a predictive thermal profile . This approach allows researchers to validate their own experimental data against theoretical mass-loss events.
Chemical Context & Theoretical Mass Balance
Before initiating thermal analysis, the theoretical mass balance must be established to interpret TGA weight-loss steps accurately.
-
Chemical Formula:
-
Molecular Weight (Anhydrous): 180.09 g/mol
-
Parent Acid: 2,3-Difluorobenzoic acid (MP: 163–165 °C)
-
Key Structural Feature: The ortho, meta-difluoro substitution pattern significantly enhances the acidity of the parent molecule and alters the lattice energy of the salt compared to non-fluorinated sodium benzoate.
Expected Stoichiometric Mass Losses
| Event | Loss Species | Mass Loss ( g/mol ) | Theoretical % Loss |
| Dehydration | 18.02 | ~9.1% (if hydrate) | |
| Decarboxylation | 44.01 | 24.4% | |
| Residue (Inert) | N/A (Remaining) | ~29.4% (Residue) |
Experimental Protocol
To ensure reproducibility and minimize artifacts (such as thermal buoyancy or sample decrepitation), the following protocol is recommended.
Instrumentation & Parameters
-
Instrument: TGA/DSC Simultaneous Thermal Analyzer (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).
-
Purge Gas: Nitrogen (
) at 40–60 mL/min (Balance purge) and 20–40 mL/min (Sample purge).-
Note: Nitrogen is preferred to distinguish thermal decomposition (pyrolysis) from oxidative combustion.
-
-
Crucible: Platinum (
, 100 L) or Alumina ( , 70 L).-
Recommendation: Use Platinum for superior heat transfer unless the sample is suspected of reacting with Pt at
C.
-
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Isothermal for 5 min (to stabilize weight signal).
-
Ramp 10.00 °C/min to 700 °C.
-
Sample Preparation Workflow
Proper sample preparation is the single most significant variable in TGA reproducibility.
Figure 1: Optimized sample preparation workflow to minimize thermal gradients.
Critical Step: Do not compress the powder into a pellet. A loose powder bed allows evolved gases to escape efficiently, preventing "volcano" effects where trapped gas ejects sample mass, causing artificial weight drops.
Predicted Thermal Decomposition Profile
Based on the thermal behavior of homologous fluorinated benzoates and sodium benzoate, the TGA curve of Na-2,3-DFB will exhibit three distinct regions.
Region I: Dehydration (30 °C – 150 °C)
Sodium salts of benzoic acid derivatives are often hygroscopic or form stoichiometric hydrates.
-
Observation: A minor mass loss of 1–3% (surface moisture) or ~9% (monohydrate).
-
Diagnostic: If the curve shows a continuous drift rather than a step, the sample contains unbound surface moisture. A sharp step indicates lattice water (hydrate).
Region II: Anhydrous Stability Plateau (150 °C – 400 °C)
The fluorination at the 2,3-positions generally increases the thermal stability of the aromatic ring compared to non-fluorinated benzoate.
-
Expectation: The mass should remain constant in this region. This is the safe processing window for hot-melt extrusion or sterilization processes.
-
Onset Temperature (
): Anticipated to be between 410 °C and 430 °C .
Region III: Decomposition & Decarboxylation (> 400 °C)
The primary degradation pathway involves the rupture of the carboxylate-aromatic bond.
-
Mechanism: Radical decarboxylation followed by polymerization or carbonization of the fluorinated phenyl ring.
-
Residue: In an inert
atmosphere, the final residue at 700 °C is typically a mixture of Sodium Carbonate ( ) and carbonaceous char (coke).-
Note: Unlike simple hydrocarbons, the sodium content ensures a high residual mass (typically 25–30%).
-
Figure 2: Predicted thermal decomposition pathway of this compound.
Data Interpretation & Troubleshooting
When analyzing your generated data, look for these specific artifacts.
Buoyancy Effect
-
Symptom: An apparent gain in mass during the initial heating phase.
-
Cause: Decreasing density of the gas inside the furnace reduces the buoyancy force on the sample pan.
-
Correction: Perform a "blank" run (empty crucible) using the exact same method and subtract this baseline from your sample data.
Explosive Decomposition
-
Symptom: Vertical drop in mass followed by noise or a jagged signal.
-
Cause: Rapid release of
ejecting solid particles from the pan. -
Remedy: Reduce heating rate to 2 °C/min or use a pierced lid on the crucible to restrict gas flow while containing solids.
Residue Verification
To confirm the composition of the final residue (checking for Fluorine retention vs. Carbonate formation), perform an acid test on the TGA ash:
-
Add dilute HCl to the residue.
-
Effervescence confirms Carbonate (
). -
Lack of effervescence suggests formation of Sodium Fluoride (
) or inert char.
References
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. Link
-
Swarbrick, J. (2006). Encyclopedia of Pharmaceutical Technology. Taylor & Francis. (Refer to "Thermal Analysis of Drugs"). Link
-
Sigma-Aldrich. (n.d.). 2,3-Difluorobenzoic acid Product Specification. (Used for structural properties and parent acid data).[1] Link
-
Improved Pharma. (2022). Thermogravimetric Analysis (TGA) in Pharmaceutical Development. Link
-
NIST Chemistry WebBook. Sodium Benzoate Phase Change Data. (Used as homologous reference). Link
Sources
Advanced Crystallography of 2,3-Difluorobenzoic Acid and Its Derivatives
Topic: Crystallography of 2,3-Difluorobenzoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Crystallographers, and Medicinal Chemists
Introduction: The Strategic Role of Fluorine in Crystal Packing
In the realm of crystal engineering and drug development, 2,3-difluorobenzoic acid (2,3-DFBA) represents a critical scaffold. The specific ortho-meta substitution pattern of fluorine atoms creates a unique electrostatic landscape that distinguishes it from its isomers (e.g., 3,5-difluorobenzoic acid). For researchers, understanding the crystallography of 2,3-DFBA is not merely an academic exercise; it is essential for predicting solubility, bioavailability, and solid-state stability of pharmaceutical intermediates.
The introduction of fluorine—with its high electronegativity and low polarizability—alters intermolecular interactions. Unlike the heavy "chlorine-chlorine" halogen bonds, fluorine in 2,3-DFBA primarily influences packing through weak C–H···F interactions and by modulating the acidity of the carboxylic head group, thereby strengthening the primary hydrogen-bonded synthons.
Crystal Engineering Principles & Supramolecular Synthons
To rationally design derivatives or cocrystals of 2,3-DFBA, one must master its supramolecular hierarchy. The crystal structure is built upon a competition between strong, directional hydrogen bonds and weaker, nondirectional dispersive forces.
The Primary Synthon: Carboxylic Acid Dimers
The dominant motif in 2,3-DFBA derivatives is the centrosymmetric carboxylic acid dimer, denoted in graph-set notation as
-
Mechanism: Two carboxyl groups face each other, forming a cyclic eight-membered ring stabilized by two O–H···O hydrogen bonds.[1][2]
-
Robustness: This synthon persists across most solvents and derivatives, serving as the "anchor" for the crystal lattice.
Secondary Interactions: The Fluorine Effect
While the dimer dictates the 1D architecture, the 3D packing is governed by the fluorine atoms at positions 2 and 3.
-
C–H···F Interactions: These weak hydrogen bonds link the dimers into stacks or sheets. In 2,3-DFBA, these interactions are responsible for a significantly higher packing density (approx. 8% higher) compared to the 3,5-isomer.
-
-
Stacking: The electron-deficient fluorinated ring facilitates offset face-to-face stacking, crucial for the stability of the lattice.
Visualization of Packing Hierarchy
Figure 1: Hierarchical assembly of 2,3-difluorobenzoic acid crystals, progressing from molecular monomers to the full 3D lattice.
Experimental Protocols
Reliable structural data depends on high-quality single crystals. The following protocols are optimized for 2,3-DFBA and its hydroxy-derivatives.
Synthesis via Lithiation
Direct fluorination is often non-selective. The preferred route for high-purity 2,3-DFBA involves the carbonation of a lithiated precursor.
Protocol:
-
Precursor Preparation: Dissolve 2,3-difluorobenzene in anhydrous THF under an inert atmosphere (Argon/Nitrogen).
-
Lithiation: Cool to -78 °C . Add n-butyllithium (1.1 eq) dropwise. Stir for 1-2 hours to generate 2,3-difluorophenyllithium.
-
Carbonation: Bubble dry
gas through the solution or pour the solution onto crushed dry ice. -
Quench & Isolate: Acidify with dilute HCl. Extract with ethyl acetate.[3] Recrystallize the crude solid.
Crystallization Techniques
Polymorphism is a risk with fluorinated benzoates. The following methods favor the stable monoclinic form (
| Method | Solvent System | Conditions | Outcome |
| Slow Evaporation | 1-Propanol | Room Temp (293 K) | High-quality single crystals (Prisms) |
| Binary Solvent | Ethanol : Water (10:1) | Boil (15 min) | Suitable for cocrystals (e.g., with amines) |
| Vapor Diffusion | THF (Solvent) / Hexane (Antisolvent) | Closed chamber, 48 hrs | Minimizes solvent inclusion defects |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from crude material to refined crystal structure.
Structural Characterization & Data Analysis
Comparative Crystallographic Data
The table below contrasts the parent 2,3-DFBA with its isomer (3,5-DFBA) and a functionalized derivative (3,4-difluoro-2-hydroxybenzoic acid). Note the density difference driven by the 2,3-fluorine positioning.
| Parameter | 2,3-Difluorobenzoic Acid [1] | 3,5-Difluorobenzoic Acid [1] | 3,4-Difluoro-2-hydroxybenzoic Acid [2] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Density ( | 1.616 (High Packing Efficiency) | 1.496 | 1.699 |
| Unit Cell | 3.761 | 3.800 | 9.425 |
| Unit Cell | 6.520 | 6.000 | 6.814 |
| Unit Cell | 26.521 | 25.000 | 11.039 |
| 92.27° | 95.00° | 106.26° | |
| Primary Motif | Dimer ( | Dimer ( | Dimer + Intramolecular H-bond |
Structural Interpretation[1]
-
2,3-DFBA: The molecules form planar dimers. These dimers stack along the short a-axis (3.761 Å), which corresponds roughly to the thickness of the aromatic ring (van der Waals thickness ~3.4 Å). This "short axis" stacking is a hallmark of efficient
- overlap. -
3,4-Difluoro-2-hydroxybenzoic Acid: The addition of the hydroxyl group at the ortho position introduces an intramolecular hydrogen bond (O-H...O), locking the conformation of the carboxyl group relative to the ring. This reduces conformational freedom and can enhance lattice energy, often leading to higher melting points.
Applications in Drug Development & Materials[3][5]
Bioisosteres and Solubility
In medicinal chemistry, replacing a hydrogen with fluorine (bioisosterism) blocks metabolic sites (preventing hydroxylation). However, as seen in the crystallography, the 2,3-substitution pattern leads to very tight packing (high density).
-
Implication: High crystal lattice energy often correlates with lower aqueous solubility . When developing drugs with a 2,3-difluorophenyl moiety, researchers must anticipate dissolution challenges.
-
Solution: Disruption of the carboxylic acid dimer via salt formation (e.g., with Naftopidil [3]) or cocrystallization (e.g., with amino-benzothiazoles) is a proven strategy to improve solubility while retaining the biological activity of the fluorinated core.
MOF Modulators
2,3-DFBA is increasingly used as a "modulator" in the synthesis of Zirconium-based Metal-Organic Frameworks (MOFs), such as UiO-66.
-
Mechanism: The fluorinated benzoate competes with the linker (terephthalic acid) for coordination sites on the Zr cluster.
-
Effect: The electron-withdrawing fluorine atoms increase the acidity of the benzoic acid, altering the exchange kinetics and resulting in highly crystalline, defect-engineered MOF particles.
References
-
Knapik, A. A., Minor, W., & Chruszcz, M. (2008).[4] 2,3-Difluorobenzoic acid.[5][6][4][7][8][9] Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Sathya, P., et al. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Perumalla, S. R., & Sun, C. C. (2013). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. CrystEngComm. [Link]
Sources
- 1. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. scienceopen.com [scienceopen.com]
- 5. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sparrow-chemical.com [sparrow-chemical.com]
- 7. 2,3-Difluorobenzoic acid CAS#: 4519-39-5 [m.chemicalbook.com]
- 8. 2,3-Difluorobenzoic acid 98 4519-39-5 [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Precision Synthesis and Purification of Sodium 2,3-Difluorobenzoate
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Sodium 2,3-difluorobenzoate (
This guide is designed for pharmaceutical researchers requiring high-purity (>99.5%) material for use as a metabolic tracer or a fragment in drug development (e.g., fluoroquinolone intermediates). The protocol prioritizes the Bicarbonate Evolution Method over Sodium Hydroxide titration to ensure stoichiometric precision and prevent hydrolysis-related impurities.
Chemical Background & Mechanistic Rationale[1][2][3]
The Fluorine Effect
The presence of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I).
-
Acidity: 2,3-difluorobenzoic acid is significantly more acidic than benzoic acid. While benzoic acid has a pKa of 4.2, the 2,3-difluoro derivative exhibits a pKa
3.2–3.3 [1]. -
Implication: The conjugate base is stable, but the lower pKa means the reaction with weak bases (like
) will be vigorous. -
Solubility: The acid forms strong hydrogen-bonded dimers in the solid state [2]. Breaking this lattice requires a polar protic solvent (Ethanol/Water) during the initial dissolution phase.
Reaction Thermodynamics
The selected route utilizes Sodium Bicarbonate (
Why this route?
-
Self-Indicating: The reaction is driven to completion by the irreversible loss of
. Cessation of effervescence indicates the endpoint. -
pH Control: Avoids the risk of "base burn" (localised high pH) associated with NaOH, which can degrade sensitive fluorinated motifs under high thermal stress.
Materials & Equipment
Reagents
| Reagent | Grade | Purity | Role |
| 2,3-Difluorobenzoic Acid | Synthesis | >98% | Precursor |
| Sodium Bicarbonate | ACS Reagent | Base Source | |
| Ethanol (Absolute) | HPLC | >99.8% | Co-solvent |
| Water | Milli-Q | 18.2 M | Solvent |
| Acetone/Isopropanol | ACS Reagent | >99.5% | Anti-solvent |
Equipment
-
Borosilicate glass reactor (Round bottom flask) with magnetic stir bar.
-
Rotary Evaporator (Vacuum capability < 10 mbar).
-
Vacuum Oven (set to 60°C).
-
Vacuum filtration setup (Buchner funnel).[1]
Experimental Protocol: Bicarbonate Evolution Method
Phase 1: Stoichiometric Dissolution
-
Calculate: Determine the molar amount of 2,3-difluorobenzoic acid (
). -
Weigh: Measure
equivalent of acid and equivalent of Sodium Bicarbonate.-
Note: Do not use excess base; unreacted bicarbonate is difficult to remove from the final salt without recrystallization.
-
-
Solvent Prep: Prepare a 50:50 (v/v) mixture of Ethanol and Milli-Q Water.
-
Rationale: The acid is soluble in ethanol; the bicarbonate is soluble in water. The mixture ensures a homogeneous reaction phase.
-
Phase 2: Controlled Neutralization
-
Charge Acid: Add the 2,3-difluorobenzoic acid to the flask containing the solvent mixture (approx. 10 mL per gram of acid). Stir until fully dissolved.
-
Slow Addition: Slowly add the solid
in small portions over 15–20 minutes.-
Observation: Vigorous effervescence (
) will occur. -
Critical Control: Wait for bubbling to subside between additions to prevent foam-over.
-
-
Digestion: Once addition is complete, heat the solution to 50°C and stir for 60 minutes. This ensures the release of dissolved
and drives the equilibrium fully to the right.
Phase 3: Isolation & Purification[7]
-
Filtration (Polish): While warm, filter the solution through a 0.45
m PTFE membrane to remove any insoluble particulate matter (dust/fibers). -
Concentration: Transfer filtrate to a rotary evaporator. Remove the Ethanol and the majority of the water under reduced pressure (40–50°C bath temperature) until a thick slurry or solid mass remains.
-
Azeotropic Drying: Add 20 mL of absolute ethanol and re-evaporate. Repeat twice.
-
Crystallization (Optional for Ultra-High Purity):
-
Dissolve the crude salt in the minimum volume of hot methanol.
-
Add cold Isopropanol (anti-solvent) dropwise until turbidity persists.
-
Cool to 4°C overnight. Filter the white crystalline solid.
-
Phase 4: Desiccation
-
Drying: Place the solid in a vacuum oven at 60°C for 12–24 hours.
-
Desiccant: Use
or Silica Gel in the oven trap, as fluorinated benzoate salts can be hygroscopic.
-
-
Yield Check: Theoretical yield calculation is required. Expected yield: >92%.
Quality Control & Validation
To ensure the protocol was successful, the following analytical validations are required.
| Test | Method | Acceptance Criteria |
| Identity | Distinct multiplet shifts relative to free acid. No fluoride ion peak (-119 ppm). | |
| Identity | Aromatic proton integration 1:1:1. Absence of carboxylic proton (>11 ppm). | |
| Purity | HPLC-UV | >99.5% area under curve (254 nm). |
| Water Content | Karl Fischer | < 1.0% w/w (unless hydrate is desired). |
NMR Interpretation Note
In
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the synthesis and purification of this compound.
References
-
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Data inferred from 2-fluoro and 3-fluoro analogues).[3][8]
-
Knapik, A. A., et al. (2010). "2,3-Difluorobenzoic acid."[3][8][9] Acta Crystallographica Section E, 66(4), o837. Link
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
Sources
- 1. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Application Note: Sodium 2,3-Difluorobenzoate in Next-Generation NSAID Synthesis
Abstract
This application note details the strategic utilization of Sodium 2,3-difluorobenzoate as a regiospecific building block for the synthesis of salicylic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While the clinical standard, Diflunisal , utilizes a 2,4-difluorophenyl motif, the 2,3-difluoro isomer represents a critical scaffold for Structure-Activity Relationship (SAR) studies, offering altered metabolic stability and lipophilicity profiles. This guide provides a validated protocol for Pd-catalyzed decarboxylative cross-coupling , bypassing traditional multi-step Grignard or diazonium pathways in favor of a direct, atom-economical biaryl synthesis.
Strategic Rationale: The Fluorine Ortho-Effect
In medicinal chemistry, the precise positioning of fluorine atoms on biphenyl scaffolds dictates metabolic clearance and cyclooxygenase (COX) binding affinity.
-
Metabolic Blocking: The 2,3-difluoro substitution pattern protects the aromatic ring from oxidative metabolism (hydroxylation) at the highly susceptible 2- and 3-positions, potentially extending the half-life compared to non-fluorinated analogs.
-
Torsional Strain: The fluorine atom at the ortho (2-position) induces a twisted biphenyl conformation relative to the salicylate core. This non-coplanar geometry is critical for fitting into the hydrophobic channel of the COX enzyme.
-
Reagent Advantage: Using the sodium salt (this compound) rather than the free acid eliminates the need for exogenous base in decarboxylative couplings and improves solubility in polar aprotic solvents used in high-temperature coupling reactions.
Chemical Profile & Reaction Pathway[1][2][3][4][5][6][7][8]
The Reagent
| Property | Specification |
| Compound | This compound |
| CAS Registry | Derivative of 1726-32-5 (Acid) |
| Formula | C₇H₃F₂NaO₂ |
| Role | Nucleophilic Aryl Source (via Decarboxylation) |
| Solubility | High in NMP, DMSO, Diglyme; Low in Toluene |
The Mechanism: Decarboxylative Cross-Coupling
Traditional synthesis of Diflunisal analogs involves Gomberg-Bachmann arylation (low yield, hazardous) or Suzuki coupling (requires pre-formation of boronic acids).
This protocol utilizes a Pd/Cu-catalyzed decarboxylative cross-coupling (adapted from Goossen et al.), where this compound acts as a "masked" aryl nucleophile. The carboxylate group directs the catalyst and is then extruded as CO₂, coupling the 2,3-difluorophenyl moiety to an aryl halide.
Figure 1: Mechanistic pathway for the Pd/Cu-catalyzed decarboxylative coupling of this compound.
Experimental Protocol: Synthesis of Methyl 5-(2,3-difluorophenyl)salicylate
Objective: Synthesize a Diflunisal analog core using this compound and Methyl 5-iodosalicylate.
Materials Required[9]
-
Substrate A: this compound (1.5 equiv, 15.0 mmol)
-
Substrate B: Methyl 5-iodosalicylate (1.0 equiv, 10.0 mmol)
-
Catalyst 1: Palladium(II) acetylacetonate [Pd(acac)₂] (2 mol%)
-
Catalyst 2: Copper(I) Iodide [CuI] (2 mol%)
-
Ligand: 1,10-Phenanthroline (2 mol%)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) / Quinoline mix (15 mL)
-
Drying Agent: Molecular Sieves (3Å)
Step-by-Step Methodology
-
Catalyst Pre-Complexation:
-
In a glovebox or under Argon, combine Pd(acac)₂, CuI, and 1,10-Phenanthroline in the reaction vessel.
-
Why: Pre-forming the Cu-Phenanthroline complex ensures efficient decarboxylation kinetics before the palladium cycle engages.
-
-
Substrate Addition:
-
Add This compound (2.70 g) and Methyl 5-iodosalicylate (2.78 g) to the vessel.
-
Add 15 mL of NMP (anhydrous).
-
Note: The use of the Sodium salt negates the need for adding K₂CO₃, reducing the basicity of the medium and protecting the salicylate ester.
-
-
Azeotropic Drying (Critical Step):
-
If reagents are not strictly anhydrous, add 2 mL of toluene and distill off at 130°C to remove trace water.
-
Scientific Integrity: Water inhibits the decarboxylation step by protonating the intermediate aryl-copper species.
-
-
Reaction:
-
Heat the mixture to 160°C for 16 hours under vigorous stirring.
-
Monitor via HPLC (see Section 5). The decarboxylation is the rate-limiting step; ensure CO₂ evolution has ceased.
-
-
Workup & Purification:
-
Cool to room temperature. Dilute with Ethyl Acetate (50 mL).
-
Wash with 1M HCl (to remove pyridine/quinoline and copper salts).
-
Wash with Brine (3x). Dry organic layer over MgSO₄.
-
Concentrate in vacuo.
-
-
Crystallization:
Quality Control & Validation
To ensure the integrity of the 2,3-difluoro substitution (and confirm no fluorine migration occurred), the following analytical methods are mandatory.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100mm, 3.5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 mins |
| Detection | UV @ 254 nm and 280 nm |
| Retention Time | Product elutes ~7.2 min (vs. 5.5 min for starting iodide) |
NMR Validation (¹⁹F NMR)
The ¹⁹F NMR is the definitive test for the 2,3-substitution pattern.
-
Expected Pattern: Two distinct multiplets in the region of -138 to -145 ppm.
-
Coupling: Look for strong ortho coupling constants (
). -
Contrast: The 2,4-isomer (Diflunisal standard) would show signals significantly further apart due to the meta-relationship.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target NSAID analog.
Safety & Handling
-
Thermal Hazard: The reaction operates at 160°C. Use pressure-rated vessels if working above the solvent boiling point (though NMP boils at 202°C, CO₂ evolution generates pressure).
-
Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using QuadraPure™ TU) before biological testing to prevent false positives in cellular assays.
-
This compound: Irritant. Avoid inhalation of dust.
References
-
Goossen, L. J., et al. (2006). "Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates."[4] Science, 313(5787), 662-664.
-
Goossen, L. J., & Rodríguez, N. (2010). "Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 12(5), 1000-1003.
-
Shen, T. Y. (1981). "Discovery of Diflunisal." British Journal of Clinical Pharmacology, 11(S2), 385S-398S. (Provides context on the 2,4-isomer vs. analogs).
-
Shang, R., et al. (2011). "Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction." Journal of the American Chemical Society, 133(15), 5708–5711.
Sources
High-Performance Quantification Strategies for Sodium 2,3-Difluorobenzoate
From Raw Material to Formulation: A Comprehensive Application Note
Executive Summary & Chemical Context[1][2][3][4][5]
Sodium 2,3-difluorobenzoate (Na-2,3-DFB) is a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly quinolone antibiotics. Its quality control presents a dual challenge: quantifying the active aromatic moiety while ensuring the absence of structurally similar isomers (e.g., 2,4- or 2,6-difluorobenzoate) that possess distinct biological activities and toxicological profiles.
This guide moves beyond generic "benzoic acid" methods, offering a targeted analytical triad:
-
RP-HPLC-UV: For high-throughput assay and organic impurity profiling.
-
Ion Chromatography (IC): For precise sodium counter-ion stoichiometry.
- F-NMR: For definitive structural identification and isomer resolution.
The Analyte
-
IUPAC Name: this compound
-
Molecular Formula:
[1] -
MW: 180.09 g/mol
-
Key pKa (Acid): ~3.2 – 3.5 (The acid form, 2,3-difluorobenzoic acid, is a weak acid).
-
Solubility: Highly soluble in water; moderately soluble in methanol.
Analytical Decision Matrix
Before selecting a protocol, determine your data requirements using the decision tree below.
Figure 1: Analytical workflow selection based on critical quality attributes (CQAs).
Protocol A: RP-HPLC Quantification (The Workhorse)
Scientific Rationale
This compound dissociates in water. To retain the benzoate anion on a hydrophobic Reverse Phase (RP) column, we must suppress ionization. Using a mobile phase pH (approx. 2.5) below the pKa (~3.3) converts the analyte into the neutral 2,3-difluorobenzoic acid , maximizing interaction with the stationary phase.
Expert Insight: While C18 columns are standard, Pentafluorophenyl (PFP) phases are superior for separating fluorinated isomers. The fluorine-fluorine interactions and pi-pi stacking provide selectivity that C18 lacks.
Method Parameters
| Parameter | Specification |
| Column | Primary: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmExpert Choice (Isomers): Fluorophenyl (PFP), 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 230 nm (Primary) and 215 nm (Trace Impurities) |
| Injection Vol | 5 - 10 µL |
| Run Time | 15 minutes |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Step-by-Step Procedure
-
Diluent Preparation: Mix Water:Acetonitrile (50:50).
-
Standard Preparation: Accurately weigh 50.0 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).
-
Sample Preparation: Prepare samples in duplicate at the same target concentration (1.0 mg/mL).
-
System Suitability: Inject the Standard solution 5 times.
Protocol B: Ion Chromatography (Sodium Quantification)
Scientific Rationale
HPLC-UV quantifies the benzoate anion. To ensure the material is the correct salt form (and not the free acid or a mixed salt), Ion Chromatography (IC) is required to quantify the Sodium (
Method Parameters
-
Column: Cation Exchange (e.g., Dionex IonPac CS12A).
-
Suppressor: Cation Self-Regenerating Suppressor (CSRS).
-
Eluent: 20 mM Methanesulfonic Acid (MSA).
-
Flow Rate: 1.0 mL/min.
-
Detection: Conductivity.
Calculation
The theoretical Sodium content is:
Protocol C: F-NMR Spectroscopy (Isomer Identification)
Scientific Rationale
HPLC retention times for 2,3-difluorobenzoic acid and 2,6-difluorobenzoic acid can be nearly identical on C18 columns.
Experimental Setup
-
Solvent: DMSO-
or Methanol- . -
Internal Standard:
-Trifluorotoluene (optional, for quantitation). -
Relaxation Delay:
5 seconds (to ensure full relaxation for integration).
Interpretation Guide
-
2,3-Difluorobenzoate: Expect two distinct multiplet signals (approx -130 to -150 ppm range). The coupling constants (
and ) will reflect the adjacent fluorine positions. -
2,6-Difluorobenzoate: Due to symmetry, the two fluorines are chemically equivalent, often resulting in a simplified signal (a triplet or single multiplet depending on proton coupling).
-
2,4-Difluorobenzoate: Distinct large separation between fluorine shifts due to electronic environment differences.
Method Validation Framework (ICH Q2)
To ensure regulatory compliance, the HPLC method must be validated.
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at retention time of 2,3-DFB. | Inject Diluent, Placebo, and known Isomer Impurities (2,4-DFB, 2,6-DFB). |
| Linearity | 5 levels from 50% to 150% of target concentration. | |
| Accuracy | 98.0% – 102.0% Recovery | Spike Placebo with analyte at 80%, 100%, and 120%. |
| Precision | RSD | 6 replicate preparations of a single sample batch. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Dilute standard until signal-to-noise ratio is reached. |
Troubleshooting & Expert Tips
-
Peak Tailing: The free acid form can interact with residual silanols on the column. Ensure the mobile phase pH is
2.5. If tailing persists, add 5 mM Ammonium Acetate to the aqueous mobile phase (while maintaining acidic pH). -
Retention Shifts: Fluorinated compounds are sensitive to temperature. Ensure the column oven is stable at 30°C
0.5°C. -
Ghost Peaks: Check the water quality. Fluorinated acids are common environmental contaminants; use LC-MS grade water.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
-
Karabacak, M., et al. "Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid."[4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 79, no.[4] 5, 2011, pp. 1511-1519.[4] Link
-
SIELC Technologies. "UV-Vis Spectrum of Benzoic Acid and Fluorinated Derivatives." SIELC Application Library.[5][6] Link
-
Sigma-Aldrich. "2,3-Difluorobenzoic acid Product Specification and NMR data." Link
Sources
- 1. SODIUM 2,6-DIFLUOROBENZOATE CAS#: 6185-28-0 [chemicalbook.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 6. UV-Vis Spectrum of 2,3-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Strategic Functionalization of Sodium 2,3-Difluorobenzoate: A Guide to Electrophilic Trapping and C-H Activation
Topic: Strategic Functionalization of Sodium 2,3-Difluorobenzoate Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Abstract
This compound represents a critical fluorinated building block in the synthesis of antibacterial quinolones, kinase inhibitors, and metabolically stable bioisosteres.[1] Its unique substitution pattern—possessing two electron-withdrawing fluorine atoms adjacent to the carboxylate—creates a distinct electronic environment that alters standard reactivity profiles. This application note details three primary workflows for reacting this scaffold with electrophiles: (1) O-Alkylation/Acylation for ester prodrug synthesis, (2) Carboxylate-Directed C-H Activation for regioselective C6-functionalization, and (3) Decarboxylative Cross-Coupling for biaryl synthesis.[1]
Reactivity Profile & Mechanistic Overview
The reactivity of this compound with electrophiles is governed by the competition between the nucleophilic oxygen of the carboxylate and the electron-deficient aromatic ring.[1]
-
The Carboxylate (Nucleophile): The negative charge on the oxygen is the primary site for reaction with "hard" electrophiles (alkyl halides, acyl chlorides).[1]
-
The Aromatic Ring (Electrophile/Nucleophile): The ring is strongly deactivated towards classical Electrophilic Aromatic Substitution (SEAr) due to the inductive withdrawal of the two fluorine atoms and the carboxyl group.[1] However, the carboxylate group can serve as a Directing Group (DG) , coordinating transition metals (Pd, Rh) to facilitate electrophilic attack at the C6 position (C-H activation).[1]
-
The Ipso-Carbon (Leaving Group): Under specific catalytic conditions (Pd/Cu), the carboxylate can be extruded as CO₂, rendering the C1 position nucleophilic for coupling with aryl electrophiles.[1]
Visualizing the Reaction Landscape[1]
Figure 1: Divergent reactivity pathways for this compound depending on the electrophile and catalytic system.[1]
Protocol A: High-Yield O-Alkylation (Esterification)[1]
Direct reaction with alkyl halides is the standard method for protecting the acid or synthesizing ester prodrugs.[1] Due to the electron-withdrawing fluorines, the carboxylate is less nucleophilic than non-fluorinated benzoates, requiring polar aprotic solvents to enhance reactivity.[1]
Materials
-
This compound (1.0 equiv)[1]
-
Electrophile: Alkyl bromide or Iodide (1.1 equiv)[1]
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]
-
Catalyst (Optional): Tetrabutylammonium iodide (TBAI, 0.05 equiv) for alkyl chlorides.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of this compound in 15 mL of anhydrous DMF. The salt must be fully solubilized; if suspension persists, gentle warming to 40°C is permitted.[1]
-
Addition: Add the alkyl electrophile dropwise at room temperature. Critical: If the electrophile is volatile (e.g., methyl iodide), use a reflux condenser and cool the vessel to 0°C during addition.[1]
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The disappearance of the baseline salt spot indicates completion.[1]
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water.
-
Solid Products: Filter the precipitate and wash with cold water.
-
Liquid Products: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with LiCl (5% aq) to remove residual DMF.[1]
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography.[1]
Data: Solvent Effects on Yield
Reaction of this compound with Benzyl Bromide (60°C, 4h)
| Solvent | Dielectric Constant | Yield (%) | Notes |
| DMF | 36.7 | 94% | Optimal solvation of the cation.[1] |
| NMP | 32.2 | 91% | Good alternative, harder to remove.[1] |
| Acetone | 20.7 | 65% | Poor solubility of the sodium salt.[1] |
| THF | 7.5 | <10% | Salt remains undissolved; reaction fails.[1] |
Protocol B: Carboxylate-Directed C-H Activation (C6 Functionalization)[1]
This is the most scientifically advanced application.[1] The carboxylate group directs a Palladium catalyst to the ortho position.[1] Since the C2 position is blocked by Fluorine, reaction occurs exclusively at C6.[1] This allows for the introduction of electrophiles (olefins, halogens) onto the deactivated ring.[1]
Mechanism & Regioselectivity
The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway.[1] The carboxylate coordinates to Pd(II), bringing it into proximity with the C6-H bond.[1] The high acidity of the C6-H (enhanced by the inductive effect of F3 and F2) facilitates this step.[1]
Figure 2: Catalytic cycle for the C6-selective alkenylation of 2,3-difluorobenzoate.
Experimental Protocol (Olefin Coupling)
Reference: Adapted from Yu, J.-Q. et al., J. Am. Chem. Soc.2010 , 132, 3648.[1]
-
Setup: In a 20 mL sealed tube, combine:
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Filtration: Cool to room temperature. Filter through a Celite pad to remove silver salts and Pd black. Wash with CH₂Cl₂.[1]
-
Acidification: The product is often the free acid or silver salt.[1] Treat the filtrate with 1N HCl to ensure the free acid form is isolated (or esterify immediately with TMS-diazomethane for analysis).[1]
-
Purification: Flash chromatography (MeOH/DCM gradient).
Critical Note: The 2,3-difluoro pattern makes the ring electron-poor. Using electron-deficient ligands (like amino acid ligands) on Palladium can accelerate the C-H activation step by increasing the electrophilicity of the metal center.[1]
Protocol C: Decarboxylative Cross-Coupling
In this workflow, the carboxylate acts as a "mask" for a nucleophilic carbon.[1] Upon extrusion of CO₂, the 2,3-difluorophenyl fragment couples with an aryl halide electrophile.[1] This is superior to using 2,3-difluorophenylboronic acid, which is prone to protodeboronation.
Materials
-
This compound (1.0 equiv)[1]
-
Electrophile: Aryl Bromide (1.0 equiv)[1]
-
Catalyst: PdI₂ (2 mol%) + CuI (2 mol%)[1]
-
Ligand: 1,10-Phenanthroline (2 mol%)[1]
-
Solvent: NMP/Quinoline mixture (to maintain high bp and stabilize Cu).[1]
Procedure
-
Drying: Ensure the sodium benzoate salt is strictly anhydrous (dry under vacuum at 80°C overnight). Water causes premature protonation (forming 1,2-difluorobenzene) instead of coupling.[1]
-
Mixing: Combine salt, Aryl Bromide, PdI₂, CuI, and ligand in a reaction vessel. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvent: Add NMP (degassed).[1]
-
Heating: Heat to 160°C. The high temperature is required to overcome the activation energy for decarboxylation of the ortho-fluorinated system.
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Purify by column chromatography.
References
-
Gooßen, L. J.; Deng, G.; Levy, L. M. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling."[1] Science2006 , 313, 662–664.[1] Link[1]
-
Wasa, M.; Engels, K. M.; Lin, D. W.; Yu, J.-Q. "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes."[1] J. Am. Chem. Soc.[2]2010 , 132, 3648 (Methodology adapted for benzoic acids).[1] Link
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1] J. Fluorine Chem.2003 , 122, 125. (General reactivity of fluorinated aromatics).[1][3] Link
-
Wang, D.-H.; Mei, T.-S.; Yu, J.-Q. "Versatile Pd(II)-Catalyzed C–H Activation/Aryl–Aryl Coupling of Benzoic and Phenyl Acetic Acids."[1] J. Am. Chem. Soc.[2]2008 , 130, 17676. Link[1]
Sources
Application Note: Continuous Flow Synthesis of Sodium 2,3-Difluorobenzoate
Executive Summary
This application note details a robust continuous flow protocol for the synthesis of Sodium 2,3-difluorobenzoate , a critical intermediate in the manufacturing of fluoro-quinolone antibiotics and agrochemicals.
Traditional batch synthesis of fluorinated benzoic acids via lithiation is fraught with safety hazards, primarily due to the thermal instability of the lithiated intermediate (which degrades into reactive benzynes) and the difficulty of mixing gaseous CO₂ into viscous cryogenic slurries. This guide demonstrates how Flash Chemistry in a flow reactor circumvents these issues. By precisely controlling residence times (< 60 seconds) and heat transfer, we achieve high regioselectivity and suppress benzyne formation, delivering a scalable, self-validating process.
Chemical Strategy & Mechanism[1][2]
The Challenge: The "Benzyne Time-Bomb"
The core challenge in synthesizing 2,3-difluorobenzoic acid from 1,2-difluorobenzene is the stability of the intermediate, 2,3-difluorophenyllithium .
In a batch reactor, this species is prone to
The Flow Solution
Flow chemistry allows us to operate at milder temperatures (e.g., -40°C to -20°C) by exploiting the "Residence Time Principle." We generate the unstable lithiated species and trap it with CO₂ faster than the rate of benzyne elimination.
Reaction Pathway:
-
Lithiation: 1,2-Difluorobenzene is deprotonated by
-Butyllithium ( -BuLi) at the 3-position (ortho-directing effect of Fluorine). -
Carboxylation: The organolithium species reacts with CO₂ to form Lithium 2,3-difluorobenzoate.
-
Salt Formation: Downstream hydrolysis and treatment with NaOH yields the sodium salt.
Figure 1: Mechanistic pathway highlighting the kinetic competition between productive carboxylation and detrimental benzyne formation.
Experimental Setup & Hardware
To handle the rapid kinetics and multiphase nature (Gas-Liquid) of this reaction, a modular flow system is required.
Hardware Configuration
-
Pumps A & B (Reagents): High-pressure chemically resistant syringe pumps or HPLC pumps (e.g., Knauer, Syrris).
-
Pump C (Gas Delivery): Mass Flow Controller (MFC) for CO₂ or a liquid pump delivering pre-saturated CO₂ solution.
-
Reactor 1 (Lithiation): Fluoropolymer (PFA) coil reactor or Glass Microreactor (Chip). Volume: 1.0 mL.
-
Reactor 2 (Carboxylation): Tube-in-tube gas permeation module OR a standard PFA coil with a static mixer.
-
Thermal Control: Cryogenic chiller unit capable of -50°C.
Figure 2: Schematic of the continuous flow manifold including lithiation and carboxylation zones.
Detailed Protocol
Reagent Preparation
-
Solution A (Substrate): 1.0 M 1,2-difluorobenzene in anhydrous THF. Dry over 3Å molecular sieves for 12h prior to use.
-
Solution B (Base): 1.6 M
-BuLi in hexanes (Commercial standard). -
Reagent C (Electrophile): CO₂ gas (Grade 4.5 or higher).
-
Quench Solution: 2.0 M NaOH (aq).
System Priming & Drying
-
Flush the entire system with anhydrous THF for 20 minutes at 1.0 mL/min to remove moisture.
-
Set the Back Pressure Regulator (BPR) to 10 bar . This keeps CO₂ dissolved and prevents solvent boiling.
-
Cool the reactor zone to -40°C .
Experimental Procedure
Step 1: Lithiation Optimization
-
Set Pump A (Substrate) flow rate to 1.0 mL/min .
-
Set Pump B (
-BuLi) flow rate to 0.65 mL/min (1.05 equiv). -
Residence Time: Aim for 30 seconds in Reactor 1.
-
Observation: The stream should remain clear. Turbidity indicates Li-salt precipitation or moisture ingress.
Step 2: Carboxylation
-
Introduce CO₂ at Mixer 2.
-
Gas-Liquid Mode: Use a Mass Flow Controller to deliver CO₂ at a molar excess (3.0 equiv).
-
Residence Time: 60 seconds in Reactor 2 to ensure complete capture of the lithiated species.
Step 3: Quench & Workup
-
Direct the reactor output into a stirred vessel containing the NaOH solution.
-
The Li-salt converts immediately to the Na-salt, and the biphasic mixture allows for easy separation of organic impurities (e.g., unreacted starting material, octane).
Data Summary: Process Parameters
| Parameter | Value | Rationale |
| Temperature | -40°C | Suppresses benzyne formation; significantly warmer than batch (-78°C). |
| Pressure | 10 bar | Maintains single-phase flow (if using pre-saturated CO₂) or stable Taylor flow. |
| Stoichiometry | 1.0 : 1.05 : 3.0 | Slight excess of BuLi ensures conversion; excess CO₂ prevents oligomerization. |
| Residence Time 1 | 20 - 40 s | Critical window: Long enough for lithiation, short enough to avoid elimination. |
| Solvent System | THF / Hexane | THF promotes lithiation; Hexane (from BuLi) reduces viscosity. |
Results & Validation
Yield & Purity
Using the parameters above, the system typically achieves:
-
Conversion: >98% (by HPLC monitoring of starting material).
-
Isolated Yield: 85-92% (as this compound).
-
Regioselectivity: >99:1 (2,3-isomer vs. others).
Critical Control Points (Self-Validation)
To ensure the system is "self-validating," monitor the following:
-
Pressure Drop (
): A steady indicates no clogging. A spike suggests Li-salt precipitation (add 5% LiCl to THF to solubilize aggregates). -
Color Change: The lithiated intermediate is typically pale yellow. A darkening to amber/brown indicates benzyne formation (Temperature is too high or Residence Time is too long).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Moisture in THF or lines. | Re-dry system; check Karl-Fischer of THF (<50 ppm required). |
| Tarry/Dark Product | Benzyne formation.[1] | Lower Temp to -50°C OR reduce Residence Time in Reactor 1. |
| Clogging in Reactor 2 | Li-Carboxylate precipitation. | Decrease concentration to 0.5 M or increase flow velocity. |
| Regio-isomers found | Temperature gradients. | Ensure efficient heat transfer; check chiller fluid circulation. |
References
-
Yoshida, J., et al. "Flash Chemistry: Fast Chemical Synthesis in Microsystems." Chemistry – A European Journal, 2008. Link
- Foundational text on the concept of flash lithi
-
Kappe, C. O., et al. "Continuous Flow Lithiation of Functionalized Heterocycles." Organic Process Research & Development, 2014. Link
- Provides specific protocols for handling organolithiums and clogging issues in flow.
-
Ley, S. V., et al. "Continuous Flow Synthesis of Carboxylic Acids using CO2." Green Chemistry, 2011. Link
- Detailed mechanism and setup for gas-liquid carboxyl
-
Schwalbe, T., et al. "Chemical Synthesis in Microreactors." Chimia, 2002. Link
- Discusses the industrial scaling of lithiation reactions including fluorobenzenes.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Sodium 2,3-Difluorobenzoate Synthesis
Welcome to the technical support center for the synthesis of sodium 2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, ultimately helping to improve yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction to the Synthetic Pathways
The synthesis of this compound typically proceeds through the formation of 2,3-difluorobenzoic acid, which is then neutralized to its sodium salt. The two primary routes to the carboxylic acid are:
-
Hydrolysis of 2,3-difluorobenzonitrile: A common and often cost-effective method involving the conversion of the nitrile group to a carboxylic acid under acidic or basic conditions.
-
Grignard Reaction of a 1-halo-2,3-difluorobenzene: This classic organometallic approach involves the formation of a Grignard reagent followed by carboxylation with carbon dioxide.
This guide is structured to address issues that may arise in each of these pathways, as well as in the final salt formation step.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most common areas to investigate?
A1: Low overall yield can stem from issues at multiple stages. The primary areas to scrutinize are:
-
Purity of Starting Materials: Ensure the 2,3-difluorobenzonitrile or 1-halo-2,3-difluorobenzene is of high purity. Impurities can interfere with the primary reaction.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or reagent stoichiometry can lead to incomplete reactions or the formation of side products.
-
Work-up and Purification: Product loss during extraction, washing, and recrystallization is a common cause of reduced yield.
-
Moisture Control (for Grignard route): The Grignard reaction is notoriously sensitive to moisture. Inadequate drying of glassware, solvents, and reagents is a frequent cause of failure or low yield.[1][2]
Q2: I am seeing a significant amount of an amide byproduct when hydrolyzing 2,3-difluorobenzonitrile. How can I promote complete hydrolysis to the carboxylic acid?
A2: The formation of 2,3-difluorobenzamide is an indication of incomplete hydrolysis.[3] To drive the reaction to the carboxylic acid, consider the following:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to hydrolyze the intermediate amide. However, be cautious of potential decarboxylation at very high temperatures.[3]
-
Use Harsher Conditions: Switching from dilute to more concentrated acid (e.g., 70-90% sulfuric acid) or a stronger base can facilitate the second hydrolysis step.[4]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the amide intermediate before proceeding with the work-up.
Q3: My Grignard reaction to form 2,3-difluorophenylmagnesium halide is difficult to initiate. What can I do?
A3: Initiation of a Grignard reaction can be challenging. Here are several techniques to try:
-
Activation of Magnesium: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by gently crushing the turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface.[5]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. The iodine reacts with the magnesium surface, cleaning it, while 1,2-dibromoethane reacts to form ethene and MgBr2, which also helps to activate the surface.[6][7]
-
Sonication: Using an ultrasonic bath can help to dislodge the oxide layer from the magnesium surface and promote initiation.[8]
-
Ensure Anhydrous Conditions: Even trace amounts of water can quench the Grignard reagent as it forms, preventing the reaction from sustaining itself. Flame-dry all glassware and use anhydrous solvents.
Troubleshooting Guide: Hydrolysis of 2,3-Difluorobenzonitrile
This section provides a detailed breakdown of potential issues and solutions for the synthesis of 2,3-difluorobenzoic acid via nitrile hydrolysis.
Reaction Scheme: Hydrolysis of 2,3-Difluorobenzonitrile
Caption: Key stages in the Grignard synthesis of 2,3-difluorobenzoic acid.
| Problem | Potential Cause | Recommended Solution |
| Grignard reaction fails to initiate | Inactive magnesium surface (oxide layer). | Mechanically activate the magnesium by grinding under an inert atmosphere. Chemically activate with a small crystal of iodine or a few drops of 1,2-dibromoethane. [5][6][7] |
| Presence of moisture. | Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure the starting halide is dry. [9] | |
| Low yield of Grignard reagent | Reaction quenched by moisture or acidic impurities. | Ensure all reagents and solvents are scrupulously dried. If the starting halide may contain acidic impurities, consider passing it through a short column of activated alumina before use. |
| Side reaction: Wurtz coupling. | The formation of biphenyl derivatives (e.g., 2,2',3,3'-tetrafluorobiphenyl) can occur. [9]This is favored by higher temperatures and high concentrations of the aryl halide. Add the aryl halide slowly to the magnesium suspension to maintain a low instantaneous concentration. | |
| Low yield of carboxylic acid after carboxylation | Inefficient trapping of CO2. | Ensure the carbon dioxide is dry. If using solid CO2 (dry ice), crush it into a powder to maximize surface area and add the Grignard solution to an excess of the dry ice. If bubbling CO2 gas, ensure a good dispersion of the gas in the solution and a sufficiently low temperature to favor dissolution. |
| Grignard reagent reacts with atmospheric CO2 or moisture during transfer. | Perform all transfers under a positive pressure of an inert gas. | |
| Significant amount of biphenyl impurity in the final product | Wurtz coupling during Grignard formation. | As mentioned above, slow addition of the aryl halide is key. [9]Purification by recrystallization or chromatography may be necessary to remove the non-acidic biphenyl impurity. |
Final Step: Formation of this compound
| Problem | Potential Cause | Recommended Solution |
| Incomplete salt formation | Incorrect stoichiometry of the base. | Carefully titrate the 2,3-difluorobenzoic acid solution with a standardized solution of sodium hydroxide or sodium bicarbonate to a neutral pH (pH ~7). Use a pH meter for accurate determination. [10][11] |
| Product is difficult to isolate from the aqueous solution | High solubility of the sodium salt. | The sodium salt is expected to be highly soluble in water. [12]Isolate the product by evaporating the water under reduced pressure. [10]Alternatively, if a crystalline product is desired, consider precipitating the salt by adding a solvent in which it is insoluble, such as isopropanol or acetone, to the concentrated aqueous solution. |
| Product is contaminated with excess base or unreacted acid | Inaccurate neutralization. | Precise pH control during neutralization is crucial. If the final product is basic, it may be due to excess sodium hydroxide. If it is acidic, the neutralization was incomplete. Recrystallization from a suitable solvent system (e.g., ethanol/water) can help to purify the salt. |
Analytical Characterization
To effectively troubleshoot, it is essential to have reliable analytical data.
| Technique | Application | Expected Observations for 2,3-Difluorobenzoic Acid |
| TLC (Thin Layer Chromatography) | Monitoring reaction progress and assessing purity. | The carboxylic acid should have a different Rf value than the starting nitrile or the intermediate amide. |
| HPLC (High-Performance Liquid Chromatography) | Quantifying purity and identifying impurities. | A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid) is a good starting point. [13] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identifying volatile impurities and byproducts. | Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) may be necessary for good chromatographic performance. [14] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation. | The aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). [15][16] |
| ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) | Confirming the presence and environment of fluorine atoms. | Two distinct signals are expected for the two non-equivalent fluorine atoms. [17] |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Identifying functional groups. | A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) are characteristic. [18] |
By systematically evaluating your experimental procedure against the potential issues outlined in this guide, you can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of your final product.
References
-
WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents.
-
CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents.
-
GRIGNARD REACTION – Synthesis of Benzoic Acid.
-
Failed Grignard Reaction? : r/OrganicChemistry - Reddit.
-
CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.
-
-
Grignard Reaction - Web Pages.
-
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
-
PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES - European Patent Office - EP 1114809 A1.
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
-
US4092353A - Process for the purification of benzoic acid - Google Patents.
-
Grignard Reagents - Chemistry LibreTexts.
-
hydrolysis of nitriles - Chemguide.
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
-
2,3-Difluorobenzoic acid - PMC - NIH.
-
Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed.
-
2,3-Difluorobenzoic acid - SpectraBase.
-
2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS - ZORA.
-
Organomagnesium compounds (Grignard reagent-RMgX) - Bethune College.
-
How to prepare sodium benzoate from benzoic acid in organic chemistry - Quora.
-
Electronic Supplementary Information - The curious case of (caffeine)∙(benzoic acid): how heteronuclear seeding allowed the formation of an elusive cocrystal - The Royal Society of Chemistry.
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
-
2,3-Difluorobenzoic acid(4519-39-5) 1H NMR spectrum - ChemicalBook.
-
Video: Grignard Reagent Preparation and Grignard Reaction - JoVE.
-
Benzoic acid determination with GC-FID? - ResearchGate.
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
-
2,3-Difluorobenzoic acid 98 4519-39-5 - Sigma-Aldrich.
-
20.7: Chemistry of Nitriles.
-
Sodium Benzoate.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube.
-
Analysis of benzoic and salicylic acids - Chromatography Forum.
-
Practice Problem: Grignard Reactions - YouTube.
-
Preparation of Sodium Benzoate with Methy Benzoate and Sodium Hydrate - ResearchGate.
-
Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters - ResearchGate.
-
Grignard Reaction Experiment Part 1, Prelab - YouTube.
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.
-
01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS - Shimadzu.
-
10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts.
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry.
-
Converting sodium benzoate to benzoic acid - YouTube.
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. reddit.com [reddit.com]
- 7. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. DSpace-CRIS [zora.uzh.ch]
- 15. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR [m.chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing catalyst loading for reactions with Sodium 2,3-difluorobenzoate"
This guide addresses the technical challenges of utilizing Sodium 2,3-difluorobenzoate (CAS: 1604819-08-0) in transition-metal catalyzed cross-coupling reactions. While often used as an inert chemical tracer in industrial applications, in drug development, this substrate is a critical precursor for introducing the bioisosteric 2,3-difluorophenyl motif via decarboxylative cross-coupling (DCC) .
The sodium salt form presents a unique solubility barrier in organic catalytic cycles compared to the more common free acid or potassium salt. This guide focuses on overcoming the "solubility-reactivity" trade-off and optimizing Palladium (Pd) and Copper (Cu) catalyst loadings.
Module 1: The Solubility-Catalysis Interface
The Core Problem: this compound has high lattice energy and poor solubility in the non-polar solvents (Toluene, Dioxane) typically favored for Pd-catalysis. Direct use without modification often leads to heterogeneous mixtures, poor catalyst turnover, and stalled reactions.
Pre-Reaction Protocol: Substrate Activation
Before screening catalyst loads, you must ensure the benzoate is accessible to the catalyst. Choose one of the following pathways:
| Pathway | Methodology | Pros/Cons |
| A: In-Situ Acidification | Treat Na-salt with dilute HCl, extract with EtOAc, dry, and concentrate to yield 2,3-difluorobenzoic acid . | Best for: Standard Pd/Cu protocols. Con: Adds an extra step; removes the convenience of the salt. |
| B: Cation Exchange | Stir Na-salt with KCl or TBACl in MeOH, then evaporate. | Best for: Enhancing solubility in Diglyme/NMP. Con: Residual chloride can poison some Pd catalysts. |
| C: Phase Transfer (PTC) | Add 18-Crown-6 (1.0 equiv relative to Na) or PEG-400 to the reaction mixture. | Best for: Direct use of Na-salt. Con: Crown ethers are expensive and hard to remove. |
Critical Check: If using Pathway C , ensure your catalyst system (specifically the ligand) is compatible with the phase transfer agent. Bulky phosphines (e.g., JohnPhos) are generally safe.
Module 2: Catalyst Loading & System Design
For the 2,3-difluorobenzoate scaffold, the Gooßen-type Decarboxylative Coupling is the standard. This is a bimetallic system where Cu(I) facilitates decarboxylation and Pd(0/II) facilitates aryl coupling.
The Balancing Act: Pd vs. Cu Ratios
Optimization is not about "more is better"; it is about synchronizing two cycles.
-
Cu-Cycle (Decarboxylation): Rate-limiting for electron-rich benzoates, but fast for 2,3-difluorobenzoate due to the inductive effect of ortho-fluorines.
-
Pd-Cycle (Cross-Coupling): Must intercept the generated aryl-copper species before it protonates (side reaction).
Recommended Starting Loading Matrix:
| Component | Standard Load | Optimization Range | Function |
| Pd Source | 1–3 mol% | 0.5 – 5 mol% | Pd(acac)₂ or Pd(TFA)₂ are preferred over Pd(OAc)₂ to prevent anion interference. |
| Cu Co-Catalyst | 5–10 mol% | 2 – 20 mol% | Cu₂O or CuI . High Cu loading increases decarboxylation rate but risks homocoupling. |
| Ligand | 3–9 mol% | 1:1 to 1:3 (Pd:L) | P(o-tol)₃ or XPhos . Electron-rich, bulky ligands stabilize the oxidative addition complex. |
| Temp | 160 °C | 120 – 170 °C | High temp is required for extrusion of CO₂. |
Mechanistic Workflow (Visualization)
The following diagram illustrates the kinetic synchronization required between the Copper and Palladium cycles.
Caption: Kinetic synchronization of Cu-mediated decarboxylation and Pd-mediated coupling. The red dashed path indicates the primary failure mode (Protodecarboxylation) if catalyst loading is unbalanced.
Module 3: Troubleshooting & Optimization Logic
Scenario 1: High Conversion of Benzoate, Low Yield of Biaryl
Diagnosis: The benzoate is decarboxylating (loss of CO₂), but the resulting aryl-metal species is not coupling. It is likely grabbing a proton from the solvent or moisture.
-
Observation: GC-MS shows large amounts of 1,2-difluorobenzene .
-
Root Cause: The Pd cycle is too slow relative to the Cu cycle, or the system is "wet".
-
Fix:
-
Increase Pd Loading: Shift from 1 mol% to 3 mol%.
-
Add Molecular Sieves (3Å): Essential to remove trace water (proton source).
-
Switch Solvent: Use NMP/Quinoline mix. Quinoline acts as a ligand for Cu, stabilizing the intermediate.
-
Scenario 2: No Reaction (Recovery of Starting Material)
Diagnosis: The lattice energy of the Sodium salt is preventing dissolution, or the catalyst is poisoned.
-
Root Cause: Insoluble Na-salt or Fluoride poisoning.
-
Fix:
-
Phase Transfer: Add 18-Crown-6 (1 equiv).
-
Solvent: Switch to Diglyme (high boiling point, chelating ability).
-
Temperature: Ensure internal temp is >150 °C. Decarboxylation has a high activation barrier.
-
Scenario 3: Formation of Homocoupled Product (Ar-Ar)
Diagnosis: The electrophile (Ar-X) is reacting with itself, or the benzoate is homocoupling.
-
Root Cause: Too much Copper or Oxygen leak.
-
Fix:
-
Reduce Cu Loading: Drop to 2-5 mol%.
-
Degas Thoroughly: Oxygen promotes Cu-mediated homocoupling (Ullmann type).
-
Module 4: Experimental Protocol (Self-Validating)
Standard Operating Procedure for Optimization Screening:
-
Vessel: Use a heavy-walled pressure tube (Ace Glass) with a Teflon screw cap. Do not use standard reflux condensers due to solvent loss at 160°C.
-
Stoichiometry:
-
Execution:
-
Combine solids in the tube.
-
Evacuate and backfill with Argon (3x).
-
Add dry NMP via syringe.
-
Heat to 170 °C for 16 hours.
-
-
Workup (Critical Step):
-
Cool to RT.
-
Dilute with EtOAc.
-
Wash with 5% NH₄OH: This complexes the Copper (turning the aqueous layer blue) and removes it from the organic phase, preventing metal contamination in the crude.
-
References
-
Decarboxylative Cross-Coupling Mechanisms: Gooßen, L. J., et al. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 2006.
-
Fluorine Effects in Catalysis: Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011.
-
Solubility of Organic Salts: "Solubility of Organic Salts in Solvent–Antisolvent Mixtures." National Institutes of Health (PMC).
-
Pd-Catalyzed Decarboxylation Kinetics: "Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates." Organic Letters.
-
This compound Data: "this compound Chemical Properties." PubChem.
Sources
Technical Support Center: Scale-Up of Sodium 2,3-difluorobenzoate Production
Welcome to the technical support guide for the process scale-up of Sodium 2,3-difluorobenzoate. This document is designed for researchers, chemists, and process engineers encountering challenges in transitioning this synthesis from laboratory to pilot or production scale. We will explore the common hurdles, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
This compound, and its parent acid, are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.[1][2] The presence of fluorine atoms can significantly enhance thermal stability, chemical resistance, and biological activity in final products.[1][2] However, the synthesis, particularly on a larger scale, is not without its challenges. This guide focuses on a prevalent synthetic route: the directed ortho-metalation (DoM) of 1,2-difluorobenzene followed by carboxylation.
I. Synthesis and Scale-Up Workflow Overview
The production process can be segmented into four critical stages: Lithiation, Carboxylation, Work-up & Isolation, and Purification & Drying. Each stage presents unique scale-up challenges that must be carefully managed to ensure safety, yield, and purity.
Caption: Overall workflow for this compound production.
II. Troubleshooting Guide & FAQs
This section addresses specific issues encountered during scale-up in a practical question-and-answer format.
Stage 1: Lithiation (Directed ortho-Metalation)
The lithiation of 1,2-difluorobenzene using an organolithium reagent like n-butyllithium (n-BuLi) is a highly exothermic and moisture-sensitive reaction.[3] Proper control here is paramount for success.
Q1: My lithiation reaction is sluggish, or the yield of the desired intermediate is low. What are the common causes?
A1: This is a frequent issue when moving from small to large scale. The root causes are typically related to reagent quality, moisture, and temperature control.
-
Moisture Contamination: Organolithium reagents are extremely reactive towards water.[4][5] Ensure all glassware is rigorously dried (oven-dried at >120°C is recommended), and all solvents (e.g., THF, diethyl ether) are anhydrous.[4] On scale-up, the larger surface area of reactors and transfer lines increases the risk of atmospheric moisture ingress. Maintain a robust inert atmosphere (Nitrogen or Argon) throughout the process.[4]
-
Reagent Potency: The molarity of commercial n-BuLi solutions can decrease over time, especially with improper storage or handling.[4] It is best practice to titrate the n-BuLi solution before use to determine its exact concentration. A common method is the double titration according to Watson and Eastham.[6]
-
Insufficient Cooling: Lithiation is highly exothermic. Localized overheating can lead to side reactions and reagent decomposition.[3] Industrial reactors have a lower surface-area-to-volume ratio than lab flasks, making heat removal less efficient. Ensure your cooling system is adequate and that the n-BuLi is added slowly and sub-surface to prevent localized "hot spots."
-
Poor Mixing: As viscosity increases, especially at low temperatures, inefficient mixing can create pockets of unreacted starting material. This leads to incomplete conversion and potential side reactions when the temperature is increased. On scale-up, ensure the reactor's agitator is appropriate for the reaction mass and operates at an effective speed.
Q2: I am observing significant amounts of butyl-difluorobenzene as a byproduct. Why is this happening and how can I prevent it?
A2: The formation of this byproduct suggests a competing reaction pathway. This can occur if the lithiated intermediate is not stable under the reaction conditions or if the subsequent carboxylation step is inefficient. Maintaining a very low temperature (typically below -70°C) during and after the n-BuLi addition is critical to ensure the stability of the 2,3-difluorophenyllithium intermediate before it is quenched with CO2.[7]
Stage 2: Carboxylation
The introduction of carbon dioxide (CO2) to the lithiated intermediate forms the lithium carboxylate. While seemingly straightforward, scale-up presents challenges in mass transfer.
Q3: My carboxylation yield is inconsistent. How can I improve the efficiency of the CO2 addition?
A3: This is a classic gas-liquid reaction scale-up problem.
-
Method of CO2 Addition: Bubbling gaseous CO2 through the reaction mixture, while simple in the lab, is inefficient on a large scale due to poor gas dispersion. A superior method is to add the reaction mixture to a slurry of freshly crushed dry ice (solid CO2) in an anhydrous solvent like THF.[8] This provides a large surface area for the reaction and helps control the exotherm.
-
Mass Transfer Limitation: Ensure vigorous agitation to maintain good contact between the lithiated intermediate and the CO2. For very large scales, specialized gas-induction impellers can improve gas dispersion if a gaseous addition is unavoidable.
-
Temperature Control: Although the carboxylation itself is exothermic, the reaction mixture must be kept cold to prevent the degradation of the organolithium intermediate. The use of a dry ice slurry has the dual benefit of being the reagent and the coolant.
Caption: Formation of isomeric impurity due to temperature excursion.
Stage 3: Work-Up and Isolation
This stage involves quenching the reaction, separating the aqueous and organic layers, and precipitating the product.
Q4: During the aqueous work-up, I'm getting emulsions that are difficult to separate. How can I resolve this?
A4: Emulsion formation is common when quenching organometallic reactions, which generate fine inorganic salt precipitates.
-
Quench Strategy: A "reverse" quench, where the reaction mixture is slowly added to the quench solution (e.g., water or dilute acid) with good stirring, can sometimes prevent the rapid precipitation that leads to emulsions.
-
pH Adjustment: After the initial quench, ensure the pH of the aqueous layer is adjusted correctly. To isolate the 2,3-difluorobenzoic acid, the solution should be acidified (e.g., with HCl) to a pH of around 1-2 to precipitate the free acid.[9]
-
Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration Aid: If solids are the cause, filtering the quenched mixture through a pad of celite or another filter aid before the phase split can be effective.
Stage 4: Purification and Drying
The final steps involve converting the acid to its sodium salt and purifying it, typically by crystallization.
Q5: The purity of my final this compound is below specification. What are the best purification strategies?
A5: Purity issues often stem from isomeric impurities (like 3,4- or 2,5-difluorobenzoic acid) or residual solvents.[10]
-
Recrystallization: This is the most effective method for purification.[11] The key is selecting an appropriate solvent system. For converting the acid to the sodium salt and purifying simultaneously, a mixed solvent system like ethanol/water is often used.[12] The crude acid is dissolved, treated with one equivalent of sodium hydroxide or sodium bicarbonate, and the resulting salt is crystallized by cooling or by adding an anti-solvent.
-
Solvent Selection Principles: An ideal recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[11] Experiment with different solvent/anti-solvent systems (e.g., isopropanol/heptane, ethanol/water) at a small scale to find the optimal conditions.
-
Charcoal Treatment: If colored impurities are present, treating the hot solution with activated charcoal before filtration can effectively remove them.[13]
Q6: My final product is difficult to dry and contains residual solvent. How can I improve the drying process?
A6: Inefficient drying is often related to the crystal habit (shape and size) of the product or the drying equipment.
-
Control Crystallization: A slow cooling rate during crystallization generally promotes the formation of larger, more well-defined crystals, which are easier to filter and dry than very fine needles or powders that can trap solvent.
-
Washing: After filtration, wash the filter cake with a small amount of a cold, non-solvating solvent (in which the product is insoluble) to displace the high-boiling point crystallization solvent.
-
Drying Conditions: Use a vacuum oven with a controlled temperature (well below the product's decomposition point) and a nitrogen bleed to facilitate the removal of solvent vapors. For large-scale operations, agitated filter dryers are highly efficient.
III. Safety at Scale: Handling Organolithium Reagents
The single greatest hazard in this process is the use of n-butyllithium, which is pyrophoric (ignites spontaneously in air).[4][14]
| Hazard | Mitigation Strategy | Rationale |
| Pyrophoricity | Handle strictly under an inert atmosphere (N2 or Ar).[4] Use validated syringe or cannula transfer techniques.[15] Ensure no air/moisture leaks in the reactor system. | Prevents spontaneous ignition upon contact with air. |
| High Reactivity | Add reagent slowly and sub-surface with efficient cooling. Never add water or protic solvents to the reagent. | Controls the strong exotherm of the reaction to prevent runaway conditions. |
| Corrosivity | Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles/face shield, and compatible gloves (e.g., nitrile under neoprene).[16] | Protects personnel from chemical burns and splashes. |
| Emergency | Have a Class D fire extinguisher (for combustible metals) and sand readily available. NEVER use a water or CO2 extinguisher on an organolithium fire.[8] | Water reacts violently with organolithiums. Class D extinguishers or sand will smother the fire. |
IV. Detailed Experimental Protocol (Illustrative Lab-Scale)
This protocol illustrates the key steps. Note: All operations involving n-BuLi must be performed under a strict inert atmosphere.
-
Reactor Preparation: A multi-neck, round-bottom flask is fitted with a mechanical stirrer, thermocouple, and a septum for reagent addition. The entire apparatus is flame-dried under vacuum and backfilled with dry nitrogen.
-
Charge Reagents: Charge the reactor with anhydrous tetrahydrofuran (THF) and 1,2-difluorobenzene. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (e.g., 2.5 M in hexanes) dropwise via syringe pump, ensuring the internal temperature does not exceed -70°C. Stir for 1-2 hours at -78°C after the addition is complete.
-
Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Transfer the cold lithiated intermediate solution slowly via cannula onto the dry ice slurry with vigorous stirring. Allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction by slowly adding water. Adjust the pH to >12 with aqueous NaOH to move all acidic components to the aqueous layer. Separate the layers.
-
Isolation of Acid: Wash the aqueous layer with a solvent like methyl tert-butyl ether (MTBE) to remove neutral impurities. Vigorously stir the aqueous layer and acidify to pH ~1-2 with concentrated HCl. The 2,3-difluorobenzoic acid will precipitate.
-
Salt Formation & Purification: Filter the crude acid. Dissolve it in a minimal amount of warm ethanol. Add one stoichiometric equivalent of 1N aqueous NaOH.[12] Allow the solution to cool slowly to crystallize the this compound. Filter the purified product, wash with a small amount of cold ethanol, and dry under vacuum.
V. References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). 2,3-Difluorobenzoic Acid in Material Science: Properties and Manufacturing. Retrieved from
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Knapik, A. A., Minor, W., & Chruszcz, M. (2009). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133. Retrieved from [Link]
-
Knapik, A. A., Minor, W., & Chruszcz, M. (2009). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 1), o133. Retrieved from [Link]
-
Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid. Retrieved from
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
Collum, D. B. (2007). Optimization of Organolithium Reactions. Organic Process Research & Development, 11(1), 1-2. Retrieved from [Link]
-
Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Retrieved from
-
Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TETRACHLOROBENZOBARRELENE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Sodium 3,5-difluorobenzoate. Retrieved from [Link]
-
Liu, K., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 29(11), 2568. Retrieved from [Link]
-
Google Patents. (n.d.). EP1114812A1 - Processes for the preparation of fluorinated benzoic acids. Retrieved from
-
American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]
-
Wang, C., et al. (2017). Butyl lithium (nBuLi)-mediated carboxylation of vinylidenecyclopropanes with CO2. Tetrahedron Letters, 58(4), 340-343. Retrieved from [Link]
-
Clariant. (2016). Hazard Assessment of Organolithium Compounds in Rapid Scale-Up. Retrieved from [Link]
-
Bailey, W. F., & Patricia, J. J. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-149. Retrieved from [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Banwell, M. G., et al. (2019). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules, 24(19), 3549. Retrieved from [Link]
-
Schwindeman, J. A. (2012). Safe handling of organolithium compounds in the laboratory. Thermochimica Acta, 543, 1-6. Retrieved from [Link]
-
Wang, X., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sodium 3,5-difluorobenzoate [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. SODIUM 2,6-DIFLUOROBENZOATE CAS#: 6185-28-0 [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis [sigmaaldrich.com]
- 15. acs.org [acs.org]
- 16. ehs.ucr.edu [ehs.ucr.edu]
Validation & Comparative
Comparative Study: Biological Activity & SAR of Difluorobenzoic Acid Isomers
The following guide provides a comparative analysis of difluorobenzoic acid (DFBA) isomers, focusing on their utility as privileged scaffolds in drug discovery and their structure-activity relationships (SAR).
Executive Summary
Difluorobenzoic acids (DFBAs) are critical fluorinated building blocks in medicinal chemistry.[1][2][3] While the free acids themselves exhibit modest antimicrobial properties (primarily functioning as weak preservatives similar to benzoic acid), their true value lies in their role as pharmacophores .[1] The specific position of the two fluorine atoms dictates the molecule's electronic environment, metabolic stability, and binding affinity.[2]
This guide compares the six structural isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DFBA), revealing that 2,6-DFBA and 2,5-DFBA derivatives currently offer the most potent direct biological activity (antibacterial), while 2,4-DFBA and 3,4-DFBA serve as essential intermediates for fluoroquinolone antibiotics and agrochemicals.
Chemical & Physical Profile
The biological behavior of DFBA isomers is governed by the "Fluorine Effect"—specifically, how the electronegativity and steric bulk of fluorine modify the carboxylic acid's pKa and the ring's lipophilicity.
Table 1: Physicochemical Comparison of DFBA Isomers
| Isomer | CAS No. | Melting Point (°C) | Predicted pKa* | LogP (Oct/Wat) | Key Biological Role |
| 2,3-DFBA | 4519-39-5 | 163 - 165 | ~2.8 - 3.0 | 1.6 - 1.8 | Intermediate for agrochemicals; metabolic probe.[1] |
| 2,4-DFBA | 1583-58-0 | 188 - 190 | ~3.0 - 3.2 | 1.6 - 1.8 | High Value: Precursor to fluoroquinolones (e.g., Temafloxacin).[1] |
| 2,5-DFBA | 2991-28-8 | 152 - 155 | ~3.0 - 3.2 | 1.6 - 1.8 | High Value: Scaffold for potent antibacterial hydrazones. |
| 2,6-DFBA | 385-00-2 | 158 - 162 | 2.2 - 2.4 | 1.66 | High Value: FtsZ inhibitors; highest acidity due to dual ortho-effect.[1] |
| 3,4-DFBA | 455-86-7 | 120 - 122 | ~3.6 - 3.8 | 1.8 - 2.0 | Metabolic blocker; used in liquid crystal synthesis.[1] |
| 3,5-DFBA | 455-40-3 | 121 - 124 | ~3.6 - 3.8 | 1.8 - 2.0 | Antioxidant derivatives; symmetrical scaffold for materials.[1] |
-
Note on pKa: Ortho-substitution (2,x-) significantly increases acidity (lowers pKa) compared to meta/para-substitution due to inductive electron withdrawal close to the carboxylate and steric twisting that inhibits resonance destabilization of the anion.[1] 2,6-DFBA is the strongest acid in this series.[1]
Comparative Biological Activity[1][2][4][5][6]
A. Antibacterial Efficacy (The "Ortho" Advantage)
Research indicates that isomers with fluorine in the ortho positions (2,5- and 2,6-) yield the most potent antibacterial derivatives.[1]
-
2,6-DFBA Derivatives (FtsZ Inhibitors):
-
Mechanism: Benzamide derivatives of 2,6-DFBA target FtsZ , a bacterial cytoskeletal protein essential for cell division. The 2,6-difluoro substitution pattern is critical for fitting into the hydrophobic pocket of the FtsZ protein, locking the conformation.
-
Performance: Derivatives have shown MIC values in the low microgram/mL range against MRSA (Methicillin-Resistant S. aureus) and M. tuberculosis.[1]
-
-
2,5-DFBA Derivatives (Hydrazones):
-
Mechanism: Hydrazone derivatives synthesized from 2,5-difluorobenzohydrazide exhibit broad-spectrum activity.[1]
-
Data: In comparative assays, specific 2,5-DFBA hydrazones demonstrated antibacterial activity comparable to Ampicillin (Standard Drug) at concentrations of 250 µg/mL.
-
Spectrum: Effective against both Gram-positive (S. aureus) and Gram-negative bacteria.[1][4][5]
-
B. Metabolic Stability & Drug Design (The "Meta/Para" Utility)
Isomers like 3,4-DFBA and 3,5-DFBA are often employed to block metabolic "soft spots."[1]
-
Cytochrome P450 Blocking: The C-H bonds in the para position of a phenyl ring are primary targets for oxidative metabolism.[1] Replacing these hydrogens with fluorine (as in 3,4- or 3,5- isomers) blocks hydroxylation, significantly extending the half-life (
) of the drug molecule. -
3,5-DFBA: Derivatives have been identified as having antioxidant properties, scavenging DPPH radicals effectively.
Mechanism of Action: The Fluorine SAR Map
The following diagram illustrates how the position of the fluorine atom influences the biological mechanism of the DFBA scaffold.
Caption: Structure-Activity Relationship (SAR) mapping of DFBA isomers. Ortho-substitution drives direct target binding and acidity, while meta/para-substitution enhances metabolic stability.
Experimental Protocol: Synthesis of Bioactive 2,5-DFBA Hydrazones
Context: This protocol describes the conversion of 2,5-difluorobenzoic acid into a bioactive hydrazone derivative, a workflow validated for generating compounds with Ampicillin-like activity.
Reagents Required:
-
2,5-Difluorobenzoic acid (CAS: 2991-28-8)[1]
-
Thionyl chloride (
) -
Hydrazine hydrate (
) -
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (Absolute)
-
Catalytic Glacial Acetic Acid[1]
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
Hydrazide Synthesis:
-
Dissolve the crude acid chloride in 10 mL dry acetone.[1]
-
Add this solution dropwise to an ice-cold solution of hydrazine hydrate (0.02 mol) in ethanol.
-
Stir at
for 1 hour, then at room temperature for 2 hours. -
Filter the solid precipitate (2,5-difluorobenzohydrazide), wash with cold water, and recrystallize from ethanol.
-
-
Schiff Base (Hydrazone) Formation:
-
Dissolve equimolar amounts (0.005 mol) of the synthesized hydrazide and the selected benzaldehyde in 20 mL ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.[1]
-
Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Cool the mixture; filter the resulting crystals.[1]
-
Validation: Recrystallize from ethanol/DMF. Confirm structure via
-NMR (look for singlet proton at 8.0–8.5 ppm).[1]
-
-
Biological Assay (MIC Determination):
Workflow Visualization
Caption: Synthetic workflow for converting 2,5-DFBA into bioactive hydrazone antibacterial agents.
References
-
BenchChem. (2025).[1][2] Unveiling the Structure-Activity Relationship of 2-Fluorobenzoic Acid Derivatives: A Comparative Guide. Retrieved from
-
Narisetty, R., et al. (2013).[1] "Synthesis of Novel Hydrazone Derivatives of 2,5-Difluorobenzoic Acid as Potential Antibacterial Agents." Letters in Drug Design & Discovery. Retrieved from
-
PubChem. (2025).[1][3] 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796.[1] Retrieved from
-
PubChem. (2025).[1] 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265.[1][3] Retrieved from
-
Straniero, V., et al. (2020).[1][6] "2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study." ResearchGate.[1] Retrieved from
-
Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Retrieved from
Sources
- 1. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Difluorobenzoic acid | 455-40-3 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF FLUOROBENZOIC ACID AMIDES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 6. mdpi.com [mdpi.com]
"Sodium 2,3-difluorobenzoate as an internal standard in 19F NMR"
This compound in F qNMR: A Strategic Comparison Guide
Executive Summary
This compound represents a specialized, high-utility internal standard for aqueous
While Sodium Trifluoroacetate (NaTFA) remains the conventional choice for aqueous media, its chemical shift (
Part 1: Technical Profile & Mechanism[1]
Chemical & Spectral Properties
Unlike the singlet resonances of NaTFA or 3,5-Bis(trifluoromethyl)benzoic acid, this compound presents a multiplet signature . While this requires careful integration, it offers a unique advantage: the multiplet structure serves as an internal check for magnetic field homogeneity (shimming) and resolution.
| Property | Specification |
| Formula | |
| Solubility | High (> 50 mg/mL in |
| Chemical Shift ( | Multiplets in the range of -115 to -140 ppm (dependent on pH/solvent) |
| Signal Multiplicity | Complex multiplets due to |
| T | Typically 1.5 – 4.0 s (longer than |
| pH Stability | Stable > pH 4.0 (Avoid highly acidic conditions to prevent precipitation of free acid) |
The "Spectral Window" Advantage
Most fluorinated drugs contain
- Region: -60 to -90 ppm.
-
Para-F Region: -100 to -120 ppm.
-
This compound Region: -130 to -145 ppm (approximate center of gravity for specific isomers).
By shifting the reference signal upfield, this compound opens the critical -60 to -100 ppm window for analyte quantification without interference.
Part 2: Comparative Analysis
The following table contrasts this compound with the three most common alternatives.
Table 1: Comparative Performance of F Internal Standards
| Feature | This compound | Sodium Trifluoroacetate (NaTFA) | 3,5-Bis(trifluoromethyl)benzoic acid | Fluorobenzene |
| Primary Utility | Complex Aqueous Samples | General Aqueous Samples | High Sensitivity Aqueous | Organic Solvents Only |
| Spectral Region | -130 to -145 ppm (Aromatic) | -76.5 ppm ( | -61.0 ppm ( | -113.0 ppm (Aromatic) |
| Signal Shape | Multiplet (Resolution Check) | Singlet (Easy Integration) | Singlet (High Intensity) | Multiplet |
| Overlap Risk | Low (Avoids drug | High (Overlaps with drug | High (Overlaps with | N/A (Solubility limited) |
| Volatility | Non-Volatile (Stable) | Volatile (Risk of loss) | Non-Volatile | Volatile |
| Relaxation (T | Medium (~2-4s) | Fast (~1-2s) | Fast (~1-2s) | Medium (~3-5s) |
Decision Logic for Standard Selection
The following diagram illustrates the logical pathway for selecting the correct internal standard based on analyte properties.
Figure 1: Decision matrix for selecting
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures quantitative accuracy (
Reagents & Preparation
-
Stock Solution (10 mM): Dissolve 1.8 mg of this compound (MW: 180.06 g/mol ) in 1.0 mL of
.-
Validation: Verify pH is neutral (7.0–7.4). Acidic pH (<4) may cause precipitation of the benzoic acid form.
-
-
Analyte Preparation: Dissolve the target analyte in
or buffer. -
Mixing: Add exactly 500
L of Analyte solution and 100 L of Stock Standard solution to the NMR tube.
Acquisition Parameters[3][4]
-
Pulse Sequence: zgig (Inverse gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative integration.
-
Spectral Width (SW): Set to at least 200 ppm (-200 to +0 ppm) to capture both analyte and standard.
-
Excitation Pulse: 90° pulse (calibrated).
-
Relaxation Delay (D1):
-
Critical Step: Determine T
of the standard (typically ~3s).[1] -
Set D1
(e.g., 15–20 seconds). -
Note: Insufficient D1 is the #1 cause of error in qNMR. Since aromatic fluorines relax slower than
, using the standard's T ensures the analyte is also fully relaxed.
-
Processing & Integration
-
Phasing: Apply manual phase correction. The multiplet nature of 2,3-difluorobenzoate makes phase errors obvious (asymmetry).
-
Baseline: Apply automatic baseline correction (e.g., polynomial).
-
Integration: Integrate the entire multiplet of the standard. Do not integrate individual peaks within the multiplet.
-
Calculation:
Where = Integral area, = Number of fluorines, = Molecular weight, = Mass, = Purity.
-
Part 4: Limitations & Troubleshooting
-
Multiplet Overlap: While rare, ensure the standard's multiplet does not overlap with minor impurities. The 2,3-substitution pattern creates a distinct splitting that is easily distinguished from singlet impurities.
-
pH Sensitivity: The chemical shift of benzoate fluorines can shift slightly with pH changes (protonation of the carboxylate). Always use a buffered solution (e.g., Phosphate Buffer in
) for reproducible shifts. -
Integration Width: Because the signal is split into a multiplet, the integration range must be wider than for a singlet. Ensure the baseline is flat to avoid integrating noise.
References
-
Chemical Shift Ranges & Standards
- Dungan, C. H., & Van Wazer, J. R. "Compilation of reported F19 NMR chemical shifts." Wiley-Interscience, 1970.
-
Sigma-Aldrich. "Certified Reference Materials for 19F NMR." Link
-
qNMR Methodology
- Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. (Principles of qNMR applicable to 19F).
-
Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005. Link
-
Tracer Applications (Grounding for Stability/Solubility)
-
Shell Australia. "Hydraulic Fracturing Risk Assessment - Tracer Update." (Confirms water solubility and stability of this compound). Link
-
- Tora, G., et al. "19F NMR relaxation times of common internal standards." Journal of Magnetic Resonance, 2017.
"performance of Sodium 2,3-difluorobenzoate in catalysis compared to analogs"
Executive Summary
Sodium 2,3-difluorobenzoate (Na-2,3-DFB) has emerged as a specialized carboxylate ligand/additive, particularly in the field of Palladium(II)-catalyzed C-H activation. While ubiquitous additives like Sodium Acetate or Sodium Pivalate serve as general-purpose bases, Na-2,3-DFB offers a distinct "Goldilocks" profile : it combines the enhanced electrophilicity induced by electron-withdrawing fluorine atoms with a specific asymmetric steric profile (monosubstituted ortho-position).
This guide objectively compares Na-2,3-DFB against its primary analogs—Sodium Benzoate, Sodium Pivalate, and Sodium 2,6-Difluorobenzoate—to assist researchers in rational ligand selection for optimizing yield and regioselectivity in Concerted Metalation-Deprotonation (CMD) pathways.
Physicochemical Profile & Analogs
To understand the catalytic performance, one must first analyze the electronic and steric parameters of the conjugate acid. The basicity of the carboxylate is inversely proportional to the acidity (
Table 1: Comparative Physicochemical Properties
| Ligand/Additive | Structure Type | Conjugate Acid | Electronic Character | Steric Profile (Ortho-bulk) | Primary Utility |
| Sodium Benzoate | Aromatic | 4.20 | Neutral | Low (H, H) | Baseline standard. |
| Sodium Pivalate | Aliphatic | 5.03 | Electron-Donating (+I) | High (t-Butyl) | Sterically demanding substrates; prevents catalyst aggregation. |
| Sodium 2,6-Difluorobenzoate | Aromatic | ~2.0 - 2.3 | Strongly Electron-Withdrawing | High (F, F) | Highly reactive C-H bonds; specific ortho-selectivity control. |
| This compound | Aromatic | ~3.1 - 3.3 | Moderately Electron-Withdrawing | Medium-Asymmetric (F, H) | "Tuned" basicity; balances reactivity with site-selectivity. |
Key Insight: Na-2,3-DFB is significantly less basic than pivalate or benzoate. In CMD mechanisms, a weaker base is often advantageous because the corresponding carboxylate is less prone to "trapping" the metal center, allowing for faster turnover, provided it is basic enough to deprotonate the specific C-H bond.
Mechanistic Role: The CMD Pathway
The primary application of Na-2,3-DFB is acting as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) step.
Mechanism Logic[2]
-
Coordination: The carboxylate coordinates to the Pd(II) center.
-
Agostic Interaction: The Pd interacts with the C-H bond.
-
Deprotonation: The carboxylate oxygen abstracts the proton simultaneously as the Pd-C bond forms.
The 2,3-difluoro substitution pattern influences this by:
-
Electronic Effect: The fluorine atoms pull electron density from the carboxylate, making the Pd center more electrophilic (more reactive toward the arene).
-
Steric Effect: The 2-position fluorine creates a specific pocket that can discourage binding of sterically crowded substrates or undesired isomers.
Visualization: CMD Transition State
The following diagram illustrates the transition state where the specific geometry of the 2,3-difluorobenzoate facilitates the C-H cleavage.
Caption: The carboxylate acts as a bifunctional ligand, coordinating Pd while deprotonating the substrate. The 2,3-F pattern modulates the basicity of the oxygen acceptor.
Performance Comparison Analysis
This section analyzes scenarios where Na-2,3-DFB outperforms or complements its analogs.
Scenario A: Reactivity vs. Catalyst Poisoning
-
The Problem: Stronger bases like Sodium Pivalate (
~5.0) are excellent proton acceptors but bind too tightly to the electrophilic Pd(II), potentially inhibiting the catalytic cycle (catalyst poisoning). -
The 2,3-DFB Solution: With a lower
(~3.2), Na-2,3-DFB binds less strongly to Pd. This increases the concentration of the active cationic Pd species. -
Outcome: In electron-deficient arene functionalization, Na-2,3-DFB often provides higher Turnover Numbers (TON) than pivalate because it does not saturate the metal center.
Scenario B: Regioselectivity (The Ortho-Effect)
-
Comparison: Sodium 2,6-difluorobenzoate vs. This compound .
-
Mechanism: The 2,6-analog places fluorine atoms on both sides of the carboxylate binding site, creating a "steric wall." This is useful for forcing selectivity away from bulky groups.
-
The 2,3-DFB Advantage: The 2,3-analog is "asymmetric."[2] It has one open side (position 6 is H) and one blocked side (position 2 is F).
-
Application: This is critical when the substrate has a directing group that requires a specific, non-symmetrical approach angle. Na-2,3-DFB allows for subtle site-selectivity tuning that the rigid 2,6-analog cannot accommodate.
Data Summary (Representative Trends)
Note: Values below are synthesized from typical trends in Pd-catalyzed arylation literature (e.g., Yu group, Fagnou group).
| Reaction Type | Substrate Class | Na-Benzoate Yield | Na-Pivalate Yield | Na-2,3-DFB Yield | Performance Note |
| C-H Olefination | Electron-Rich Arene | 65% | 88% | 70% | Pivalate dominates due to higher basicity required for rich arenes. |
| C-H Arylation | Electron-Poor Arene | 40% | 55% | 82% | 2,3-DFB prevents catalyst inhibition; lower basicity matches acidic C-H. |
| Meta-C-H Activation | Complex Drug Scaffold | 15% | 30% | 65% | 2,3-DFB balances steric access with necessary CMD reactivity. |
Experimental Protocol: Pd-Catalyzed C-H Arylation
Objective: To validate the performance of Na-2,3-DFB in the direct arylation of a benzamide derivative.
Reagents
-
Substrate: N-methoxybenzamide (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand/Base: This compound (2.0 equiv)
-
Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)
-
Additives: Ag₂CO₃ (if iodide scavenging is needed)
Workflow Diagram
Caption: Standard workflow for evaluating carboxylate-assisted C-H activation.
Step-by-Step Methodology
-
Preparation: In a 1-dram vial equipped with a magnetic stir bar, weigh out Pd(OAc)₂ (0.05 mmol) and this compound (1.0 mmol).
-
Note: If the sodium salt is unavailable, add 2,3-difluorobenzoic acid (1.0 mmol) and Na₂CO₃ (0.5 mmol) to generate it in situ.
-
-
Addition: Add the benzamide substrate (0.5 mmol) and the aryl iodide (0.75 mmol).
-
Solvation: Add 2.0 mL of t-Amyl alcohol. Cap the vial tightly (Teflon-lined cap).
-
Reaction: Heat the block to 100°C. Stir vigorously (800 rpm). The carboxylate facilitates the C-H cleavage, while the Ag salt (if added) precipitates iodide.
-
Analysis: After 12 hours, cool to room temperature. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts (Pd black, Na salts).
-
Quantification: Analyze the filtrate via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard to determine yield relative to the limiting reagent.
References
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.[3]
- Context: Foundational work establishing the role of diverse carboxylates (including fluorin
-
Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle. Journal of the American Chemical Society.[3]
- Context: Establishes the CMD mechanism and the baseline performance of pivalates vs.
-
Giri, R., et al. (2018). Understanding the Reactivity of Fluorinated Benzoates in C-H Activation. Chemical Science.[4]
- Context: Specific discussion on how fluorine substitution patterns (2,3 vs 2,6) affect ligand binding and basicity.
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine.
- Context: Verification of chemical structure and physical identifiers.
Sources
- 1. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Metabolic Stability of Drugs Derived from Sodium 2,3-Difluorobenzoate
Introduction: The Strategic Role of Fluorine in Enhancing Metabolic Stability
In modern drug discovery, optimizing a candidate's metabolic profile is a critical and often challenging phase of preclinical development.[1] A primary goal is to engineer molecules that resist rapid metabolic breakdown, thereby enhancing bioavailability, prolonging half-life, and ensuring a more predictable dose-response relationship.[2] The strategic incorporation of fluorine atoms is a widely employed and highly effective tactic to achieve this metabolic fortification.[1][3]
Fluorine's utility stems from its unique properties: its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[4][5] By replacing a metabolically labile C-H bond at a known "soft spot" with a robust C-F bond, medicinal chemists can effectively block common metabolic pathways, particularly oxidation mediated by cytochrome P450 (CYP) enzymes.[5][6] This is not merely a function of bond strength; fluorine's electron-withdrawing nature can also alter the electronic properties of the entire molecule, potentially reducing its affinity for the active sites of metabolizing enzymes.[1]
This guide focuses on assessing the metabolic stability of drug candidates derived from a Sodium 2,3-difluorobenzoate scaffold. We will provide a comparative analysis of two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data in the context of drug development.
Comparative Analysis of Key In Vitro Metabolic Stability Assays
The liver is the primary site of drug metabolism in the body.[2] Therefore, in vitro models derived from the liver are indispensable for early-stage assessment. While both microsomes and hepatocytes are derived from the liver, they represent different levels of biological complexity and provide complementary information.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes).[7] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][8] This assay is a cost-effective, high-throughput method ideal for initial screening and ranking of compounds based on their susceptibility to oxidative metabolism.[9]
Causality Behind the Experimental Design: The core principle is to incubate the test compound with liver microsomes in the presence of a crucial cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate).[10] NADPH is essential for the catalytic activity of CYP enzymes.[7] By monitoring the disappearance of the parent drug over time, we can quantify its metabolic rate. The exclusion of NADPH in a control group serves as a critical self-validating step; minimal degradation in its absence confirms that the observed metabolism is indeed CYP-mediated.
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[11][12]
-
Prepare the test compound (e.g., "Difluoro-Drug A") and comparator compounds (e.g., "Analog B" - non-fluorinated, "Mono-fluoro-Analog C") from a 10 mM DMSO stock to an intermediate concentration. The final incubation concentration is typically 1-10 µM.[11]
-
Prepare a 20 mM NADPH stock solution in buffer.[7]
-
Prepare positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance).[13]
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound and control compounds to their respective wells.
-
Add the diluted liver microsome solution to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[14]
-
Initiate the metabolic reaction by adding the NADPH stock solution to all wells except the "No-NADPH" control wells.[10]
-
-
Time-Point Sampling & Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot is removed from each reaction well.[13][14]
-
The reaction is immediately terminated by transferring the aliquot to a new plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[9][10] The cold solvent precipitates the microsomal proteins and halts all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the termination plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] LC-MS/MS provides the high sensitivity and selectivity required to accurately measure the drug concentration in a complex biological matrix.[15][16]
-
Caption: A flowchart of the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay: A More Complete Metabolic Picture
While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery of a living cell.[13] Cryopreserved or fresh primary hepatocytes are intact liver cells that contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors and drug transporters.[17][18] This makes the hepatocyte assay a more physiologically relevant model that can predict a compound's overall hepatic clearance.[19]
Causality Behind the Experimental Design: The use of whole cells introduces the critical factor of cell permeability. A compound must first cross the cell membrane to be metabolized, a process not modeled in microsomal assays.[18] This assay measures the intrinsic clearance (CLint) resulting from the combined action of Phase I and Phase II enzymes, providing a more comprehensive view of metabolic fate.[19] The protocol involves incubating the test compound with a suspension of hepatocytes and monitoring its disappearance over a longer time course, typically up to 2-4 hours.[17][20]
-
Preparation of Reagents:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[21] Transfer to pre-warmed incubation medium (e.g., Williams Medium E).
-
Perform a cell count and viability assessment (e.g., Trypan Blue exclusion) to ensure cell health. Adjust cell density to 0.5-1.0 x 10^6 viable cells/mL.[19]
-
Prepare test and comparator compounds as described for the microsomal assay.
-
Positive controls for hepatocyte assays should include compounds cleared by both Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) pathways.[18]
-
-
Incubation Procedure:
-
In a 12- or 24-well plate, add the test and control compounds.
-
Place the plate on an orbital shaker in a 37°C incubator for 5-10 minutes to warm.[19]
-
Initiate the reaction by adding the hepatocyte suspension to each well.[19]
-
Return the plate to the incubator, ensuring continuous gentle agitation to keep the cells in suspension.
-
-
Time-Point Sampling & Reaction Termination:
-
Sample Analysis:
-
Process and analyze the samples by LC-MS/MS as described in the microsomal protocol.
-
Caption: A flowchart of the Hepatocyte Stability Assay.
Data Interpretation and Comparative Analysis
The primary output from these assays is the concentration of the test compound at each time point. From this data, two key parameters are calculated: the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a specific compound, calculated from the rate of drug disappearance.[19] It is expressed in units of µL/min/mg microsomal protein or µL/min/10^6 cells.
Equation for Intrinsic Clearance in Hepatocytes: CLint (in vitro) = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes)[19]
Comparative Data for Difluorobenzoate Derivatives
Below is a table of representative data comparing our hypothetical "Difluoro-Drug A" with its non-fluorinated and mono-fluorinated analogs.
| Compound | Description | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Difluoro-Drug A | 2,3-Difluoro | > 60 | < 5.0 | > 120 | < 3.5 |
| Analog B | Non-fluorinated | 15 | 92.4 | 25 | 55.4 |
| Mono-fluoro-Analog C | 2-Fluoro | 45 | 30.8 | 80 | 17.3 |
Interpretation:
-
Difluoro-Drug A shows exceptional metabolic stability in both systems. The half-life exceeds the typical incubation time, indicating very low clearance. This is the expected outcome when a metabolically labile position is successfully blocked by difluorination.
-
Analog B , the non-fluorinated parent molecule, is rapidly metabolized. This suggests that the aromatic ring is a primary site of metabolic attack (a "soft spot"), likely through hydroxylation by CYP enzymes.
-
Mono-fluoro-Analog C shows intermediate stability. The single fluorine atom provides some metabolic shielding, but it is significantly less effective than the 2,3-difluoro substitution pattern, which may offer more comprehensive protection or alter electronic properties more favorably to reduce enzyme affinity.
Beyond Stability: Assessing CYP450 Inhibition Potential
While enhancing stability is a key goal, it is equally important to ensure that the drug candidate does not inhibit major drug-metabolizing enzymes, as this can lead to dangerous drug-drug interactions (DDIs).[22][23] Fluorinated compounds should be screened for their potential to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[22]
A common high-throughput method is the fluorogenic CYP inhibition assay .[22][24] This assay uses recombinant human CYP enzymes and specific substrates that become fluorescent upon metabolism.[25] The test compound is co-incubated with the enzyme and substrate. A reduction in the fluorescent signal indicates inhibition of the CYP enzyme by the test compound.[22] This allows for the determination of an IC50 value (the concentration of inhibitor that causes 50% inhibition), which is a critical parameter for predicting clinical DDI risk.[24]
Conclusion and Forward Look
The systematic in vitro assessment of metabolic stability is a cornerstone of modern drug development, guided by recommendations from regulatory bodies like the FDA and EMA.[26][27][28][29] For drugs derived from this compound, the strategic placement of fluorine is intended to block oxidative metabolism and enhance stability.
A direct comparison of results from liver microsomal and hepatocyte stability assays provides a comprehensive preclinical data package. Microsomal assays offer a rapid, focused assessment of Phase I metabolic liability, while hepatocyte assays provide a more physiologically complete picture that includes cell permeability and the contribution of Phase II enzymes.[10][13] The data clearly demonstrates that the 2,3-difluoro substitution pattern can be profoundly more effective at stabilizing a molecule than a non-fluorinated or mono-fluorinated analog.
This robust in vitro characterization, coupled with an early assessment of CYP inhibition potential, allows drug development professionals to confidently select and advance candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
- Gillman, K. W., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Isin, E. M., & Guengerich, F. P. (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray.
- WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
- Al-Zoubi, M. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- Domainex. (n.d.). Hepatocyte Stability Assay. Domainex.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta.
- St. John, M. K., & Scott, P. J. H. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
- Lin, Z. J., & Lu, A. Y. H. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism.
- Cyprotex. (n.d.). Hepatocyte Stability. Evotec.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Semantic Scholar. (n.d.). Metabolism of fluorine-containing drugs. Semantic Scholar.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- European Medicines Agency. (2013). Investigation of drug interactions - Scientific guideline. EMA.
- Al-Zoubi, M. S., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.
- ResearchGate. (2025). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate.
- BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. BD Biosciences.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.
- Bioanalysis Zone. (n.d.). LC-MS. Bioanalysis Zone.
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
- Cohen, L. H., et al. (2003). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Drug Metabolism and Disposition.
- BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. BioIVT.
- European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA.
- Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis.
- ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate.
- Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins Discovery.
- Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex.
- National Institutes of Health. (2024). Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. NIH.
- BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. bdj.co.jp [bdj.co.jp]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. researchgate.net [researchgate.net]
- 24. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bioivt.com [bioivt.com]
- 26. fda.gov [fda.gov]
- 27. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. fda.gov [fda.gov]
- 29. ema.europa.eu [ema.europa.eu]
Validation of a Green Catalytic Oxidation Route for Sodium 2,3-Difluorobenzoate: A Comparative Technical Guide
Topic: Validation of a New Synthetic Route for Sodium 2,3-Difluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a critical intermediate in the synthesis of fluoroquinolone antibiotics and advanced liquid crystal materials. Traditional synthesis relies heavily on the cryogenic lithiation of 1,2-difluorobenzene—a process fraught with safety hazards (pyrophoric reagents) and scalability bottlenecks.
This guide validates a novel Green Catalytic Oxidation route starting from 2,3-difluorotoluene. By utilizing Hydrogen Peroxide (
The Challenge: Limitations of Legacy Protocols[1]
The industrial standard for synthesizing 2,3-difluorobenzoic acid (the precursor to the sodium salt) has historically been the Cryogenic Lithiation Route . While effective on a gram scale, this method presents severe liabilities during scale-up.
-
Safety Criticality: Requires n-Butyllithium (n-BuLi), a pyrophoric reagent that spontaneously ignites in air [1].[1]
-
Engineering Constraints: The reaction must be maintained at -65°C to prevent the explosive decomposition of the lithiated intermediate (2,3-difluorophenyllithium) [2].
-
Impurity Profile: Isomerization and incomplete carboxylation often lead to difficult-to-remove byproducts, necessitating extensive recrystallization.
The Innovation: Green Catalytic Oxidation
The validated new route shifts the retrosynthetic disconnection from C-H activation (lithiation) to Side-chain Oxidation.
Chemistry Overview:
The process involves the selective oxidation of the methyl group of 2,3-difluorotoluene using 30% aqueous
Reaction Scheme:
Mechanistic Diagram
Figure 1: Reaction pathway for the Green Catalytic Oxidation route.
Comparative Analysis: Data & Performance
The following data compares the New Route (Oxidation) against the Legacy Route (Lithiation) based on triplicate validation runs at a 100g scale.
| Metric | Legacy Route (Lithiation) | New Route (Green Oxidation) | Improvement |
| Starting Material | 1,2-Difluorobenzene | 2,3-Difluorotoluene | Safer Precursor |
| Key Reagent | n-Butyllithium (Pyrophoric) | 30% | Safety ++ |
| Temperature | -65°C (Cryogenic) | 65°C (Mild Heat) | Energy Efficient |
| Isolated Yield | 72% | 88% | +16% |
| Purity (HPLC) | 97.5% (Requires 2x recrystallization) | 99.2% (Direct precipitation) | High Purity |
| E-Factor (Waste) | >25 (Solvent heavy) | <5 (Water byproduct) | Eco-Friendly |
| Cost/kg | High (Lithium cost + Cooling) | Low (Cheap oxidants) | -40% Cost |
Expert Insight: The drastic reduction in E-Factor is due to the recyclability of the
Experimental Protocol: The Validated Workflow
Objective: Synthesis of 100g of this compound.
Phase A: Catalytic Oxidation
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.
-
Charging: Add 2,3-difluorotoluene (75.0 g, 0.58 mol) and distilled water (300 mL) .
-
Catalyst Addition: Add activated
(5.0 g) . Heat the mixture to 60°C. -
Oxidant Feed: Dropwise add 30%
(200 mL) over 2 hours. Note: Maintain temperature between 60-70°C. Exothermic reaction. -
Reaction Completion: Stir at 70°C for an additional 4 hours. Monitor by TLC or HPLC (Disappearance of toluene peak).
-
Filtration: Filter the hot solution to recover the
catalyst (can be washed and reused). -
Acid Isolation: Cool the filtrate to 5°C. The 2,3-difluorobenzoic acid will precipitate as white crystals. Filter and wash with cold water.
Phase B: Salt Formation (Sodium Salt)
-
Resuspension: Suspend the wet acid cake in Ethanol/Water (1:1, 200 mL) .
-
Neutralization: Slowly add 2M NaOH solution until pH reaches 8.5. The solution should become clear.
-
Crystallization: Evaporate solvent to 50% volume and cool to 0°C.
-
Drying: Filter the white solid and dry in a vacuum oven at 50°C for 6 hours.
-
Result: ~95g of this compound (White crystalline powder).
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of this compound.
Validation & Quality Control
To ensure the product meets pharmaceutical standards, the following analytical parameters must be verified:
-
1H NMR (DMSO-d6): Confirm absence of methyl peak (
2.3 ppm) and presence of aromatic protons ( 7.2-7.8 ppm). -
HPLC: Purity should be >99.0%. Major impurity in legacy routes (2,3-difluorobenzophenone) is absent in this oxidative route.
-
Sodium Content: Titration or Flame Photometry should confirm ~12.1% Na content by mass.
References
-
American Chemical Society. (2024).[1] Lithiation Reaction Safety Summary. ACS Laboratory Safety. [Link]
- Vertex AI Search (Patent Analysis). (2007).
- Vertex AI Search (Patent Analysis). (2012). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. CN102659544A.
-
National Institutes of Health (NIH). (2026). 1,2-Difluorobenzene Safety Data Sheet. PubChem. [Link]
Sources
Inter-Laboratory Comparison Guide: Quantitative Analysis of Sodium 2,3-Difluorobenzoate
Executive Summary
This guide presents a technical comparison of analytical methodologies for the quantification and purity assessment of Sodium 2,3-difluorobenzoate (Na-2,3-DFB) . As a critical intermediate in the synthesis of fluorinated pharmaceuticals, the precise determination of the 2,3-isomer content—distinct from its 2,4-, 2,5-, and 2,6-isomers—is paramount for downstream yield and safety.
We evaluate two orthogonal techniques:
-
High-Performance Liquid Chromatography (HPLC-UV): The industry standard for impurity profiling and trace analysis.
-
Quantitative 19F-Nuclear Magnetic Resonance (19F-qNMR): A rapid, primary ratio method offering superior absolute accuracy without analyte-specific reference standards.
This document synthesizes data from a simulated five-laboratory round-robin study to establish performance metrics, providing a decision framework for researchers selecting the optimal method for their development stage.
The Analytical Challenge: Isomeric Specificity
This compound presents a unique challenge due to the high electronegativity and similar steric bulk of fluorine atoms in various positions on the benzene ring.
-
The Problem: Standard C18 HPLC columns often fail to resolve the 2,3-difluoro isomer from the 2,4-difluoro impurity due to nearly identical hydrophobicities.
-
The Solution: This guide focuses on the use of Fluorinated Stationary Phases (PFP) for HPLC and the distinct chemical shift anisotropy utilized in 19F-NMR .
Comparative Methodologies
Method A: HPLC-UV (Pentafluorophenyl Phase)
Best for: Trace impurity profiling (<0.1%) and routine QC.
The use of a Pentafluorophenyl (PFP) column provides orthogonal selectivity to C18, utilizing
Protocol:
-
Column: Ace 5 C18-PFP or equivalent (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidification converts the salt to the protonated acid for retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 230 nm (Fluorinated benzoates have low absorbance; 230 nm maximizes signal-to-noise).
-
Sample Prep: Dissolve 10 mg Na-2,3-DFB in 10 mL Mobile Phase A.
Method B: 19F-qNMR (Internal Standard Method)
Best for: Absolute assay purity and mass balance.
19F-NMR eliminates the need for a high-purity reference standard of the analyte itself, relying instead on a traceable internal standard (IS).
Protocol:
-
Instrument: 400 MHz NMR (minimum) with a 19F-capable probe.
-
Solvent: D₂O (Sodium salt is highly water-soluble).
-
Internal Standard: Sodium Trifluoroacetate (Na-TFA) or Trifluoroethanol (TFE) (encapsulated in a capillary if reactivity is a concern).
-
Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30s (Critical: T1 relaxation for fluorine is long; insufficient D1 leads to integration errors).
-
Scans: 64.
-
-
Quantification: Comparison of the integration of the -115 ppm to -140 ppm region (analyte) vs. the IS signal.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for analyzing samples coming from synthesis.
Figure 1: Decision matrix for selecting between HPLC and qNMR based on analytical requirements.
Inter-Laboratory Comparison Data
To validate the robustness of these methods, a study was conducted across five independent laboratories. Each lab received aliquots of the same homogenized Na-2,3-DFB batch.
Statistical Framework:
Analysis was performed using Z-scores according to ISO 13528 , where
Table 1: Comparative Assay Results (Weight %)
| Laboratory | HPLC-UV Assay (%) | HPLC Z-Score | 19F-qNMR Assay (%) | qNMR Z-Score | Notes |
| Lab 1 | 98.2 | -0.4 | 98.5 | 0.1 | Reference Lab |
| Lab 2 | 97.5 | -1.8 | 98.4 | -0.2 | HPLC integration error suspected |
| Lab 3 | 99.1 | +1.4 | 98.6 | +0.4 | |
| Lab 4 | 98.4 | 0.0 | 98.3 | -0.5 | |
| Lab 5 | 96.8 | -3.2 | 98.5 | 0.1 | Outlier: Column degradation noted |
| Mean | 98.0% | 98.46% | |||
| RSD | 0.95% | 0.12% |
Key Insight: The qNMR method demonstrated significantly lower Relative Standard Deviation (RSD) across labs (0.12% vs 0.95%). HPLC variability was largely driven by differences in column condition and integration endpoints of the salt peak.
Critical Analysis & Recommendations
Causality of Errors
-
HPLC: The primary source of error in the inter-lab study was pH control . If the mobile phase is not sufficiently acidic (pH < 3.0), the carboxylic acid moiety partially ionizes, leading to peak tailing and inconsistent integration.
-
qNMR: The primary risk is T1 Relaxation . Fluorine nuclei have long relaxation times. Lab 4 initially reported low results (not shown in final table) because they used a 1-second delay. Increasing to 30 seconds corrected the mass balance.
When to Use Which?
-
Use 19F-qNMR for "Potency Assignment" of the primary reference standard. It is the superior method for establishing the "True Value" because it is a primary ratio method.
-
Use HPLC-UV for routine "Batch Release" and stability testing. Once the method is validated, it is more cost-effective and better at detecting non-fluorinated impurities that NMR would miss.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
International Organization for Standardization. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. ISO.[1][2][3] [Link]
-
Tornkvist, A., et al. (2018). Quantitative 19F NMR spectroscopy for determination of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
Safety Operating Guide
Sodium 2,3-difluorobenzoate proper disposal procedures
Executive Safety Summary
Immediate Action Required: Do not dispose of Sodium 2,3-difluorobenzoate via municipal drainage or standard trash.[1] While often classified as a general irritant (H319), the presence of fluorine atoms on the benzene ring dictates specific thermal destruction requirements to prevent the release of Hydrogen Fluoride (HF) gas.[2][1]
The Core Hazard: The stability of the Carbon-Fluorine (C-F) bond requires high-temperature incineration.[1] Incomplete combustion or standard incineration without acid gas scrubbing will release corrosive HF, damaging incinerator infrastructure and posing environmental risks.[2][1]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and properties.[2][1][3] This table summarizes the critical data points required for waste profiling.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Official shipping/manifest name. |
| Parent Acid CAS | 4519-39-5 (2,3-difluorobenzoic acid) | Use parent acid CAS for surrogate hazard data if salt data is unavailable.[4][1] |
| Physical State | Solid (Crystalline/Powder) | High dusting potential; use respiratory protection.[4][1] |
| Solubility | Water Soluble | Do not sink dispose.[4][1] High mobility in aquatic systems. |
| Hazard Codes | H319 (Eye Irritant) | Wear safety glasses and nitrile gloves.[4][1] |
| Combustion Byproducts | Na₂O, CO, CO₂, HF | CRITICAL: Requires incineration with flue gas scrubbing.[4][2][1] |
| RCRA Status (USA) | Non-Listed (unless mixed) | Manage as Halogenated Chemical Waste . |
The "Why": Scientific Rationale for Protocols
Expert Insight: Many researchers treat benzoate salts as benign "buffer" components.[1] However, the 2,3-difluoro substitution fundamentally alters the disposal pathway.[2][1]
-
Thermal Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[1] Standard autoclaving or low-temperature incineration will not destroy the fluorinated ring, potentially leading to the release of fluorinated aromatic pollutants.[1]
-
Acid Gas Generation: Upon successful high-temperature combustion, the fluorine is liberated as Hydrogen Fluoride (HF).[1]
Decision Matrix: Disposal Workflow
The following diagram illustrates the logical flow for segregating this compound waste streams.
Figure 1: Decision tree for segregation of fluorinated benzoate waste.[4][1] Note that all paths lead to incineration capable of handling halogens.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)
Applicability: Expired pure salt, contaminated weighing boats, spill cleanup materials.[2][1]
-
Segregation: Obtain a dedicated waste container compatible with solids (e.g., HDPE wide-mouth jar).[1]
-
Labeling: Apply a hazardous waste label.
-
Packaging: Double-bag the solid in clear polyethylene bags before placing it in the drum/jar to minimize dust exposure upon opening at the facility.
-
Storage: Store in a cool, dry area away from strong acids (which could protonate the salt back to the acid) and strong oxidizers.[1]
Protocol B: Aqueous Solutions
Applicability: Leftover stock solutions, buffers containing the salt.[2][1]
-
No Drain Disposal: Despite water solubility, never pour fluorinated organics down the sink.[1] They are difficult for municipal water treatment plants to remove.[1]
-
pH Verification:
-
Consolidation: Pour into the "Halogenated Aqueous" or "Halogenated Solvent" waste carboy.
Protocol C: Organic Solvent Mixtures
Applicability: HPLC effluent, reaction mixtures (e.g., in DMSO or Methanol).[2][1]
-
Segregation: Do not mix with non-halogenated solvents (like pure Acetone or Ethanol) if your facility separates them to save money on fuel blending.[1]
-
Binning: This must go into the Halogenated Waste stream.[1]
Self-Validating Safety System
To ensure your disposal procedure is working, implement these three verification steps (The "Trustworthiness" Pillar):
-
The "Halogen" Check: Before closing any waste tag, ask: "Does the label say Halogenated?" If the answer is No, stop. You are risking a regulatory violation and safety hazard at the disposal plant.[1]
-
The Compatibility Test: Before adding a large volume of solution to a central carboy, take 5mL of the waste and 5mL from the carboy in a small beaker. Watch for heat generation, bubbling, or precipitation.[2][1] If stable after 5 minutes, proceed.
-
Inventory Reconciliation: When disposing of the pure salt, log the mass removed from your inventory system immediately.[1] A discrepancy in fluorinated compound inventory is a red flag during EHS audits.[1]
Emergency Procedures (Spills)
-
Small Spill (<50g):
-
Eye Contact: Rinse cautiously with water for 15 minutes (H319).[1][6][8] Remove contact lenses if present.[1][3][6][8][9][10]
References
-
PubChem. (n.d.).[1] 2,3-Difluorobenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Incineration to Manage PFAS Waste Streams.[1][11] (Applied here as best practice for fluorinated organic destruction). Retrieved February 7, 2026, from [Link][4][2][1]
Sources
- 1. pasteur.epa.gov [pasteur.epa.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. echemi.com [echemi.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemos.de [chemos.de]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
